Lck-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H22N6O2S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-[6-[6-(1-methylpyrazol-4-yl)pyrrolo[3,2-b]pyridine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C28H22N6O2S/c1-17-3-5-18(6-4-17)11-26(35)32-28-31-23-8-7-19(13-25(23)37-28)27(36)34-10-9-22-24(34)12-20(14-29-22)21-15-30-33(2)16-21/h3-10,12-16H,11H2,1-2H3,(H,31,32,35) |
InChI Key |
ZKKQJQVUESZJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4C=CC5=C4C=C(C=N5)C6=CN(N=C6)C |
Origin of Product |
United States |
Foundational & Exploratory
Lck Inhibitor III: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling cascade of T-cells, a type of white blood cell central to the adaptive immune response.[1][2] As a member of the Src family of tyrosine kinases, Lck is one of the first signaling molecules activated following T-cell receptor (TCR) engagement with an antigen.[2][3] This initiation of downstream signaling ultimately leads to T-cell activation, proliferation, and differentiation.[2] Given its pivotal role, aberrant Lck activity is implicated in various pathologies, including autoimmune diseases and certain cancers, making it an attractive target for therapeutic intervention.[2]
Lck inhibitors are a class of molecules designed to modulate the immune response by specifically targeting and inhibiting the function of the Lck enzyme.[2] This guide provides an in-depth overview of the mechanism of action of Lck inhibitors in T-cells, with a focus on a representative potent and selective Lck inhibitor, herein referred to as "Lck Inhibitor," for which quantitative data is available. While the specific compound "Lck Inhibitor III" is not extensively characterized in publicly available literature, the principles and methodologies described here are broadly applicable to the study of Lck inhibitors.
The Lck Signaling Pathway in T-Cell Activation
Upon antigen recognition by the T-cell receptor (TCR), Lck, which is associated with the co-receptors CD4 or CD8, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[1][4][5] This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated by Lck.[1][4]
Activated ZAP-70 then phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76.[6] This leads to the formation of a large signaling complex that activates multiple downstream pathways, including:
-
The Phospholipase C-γ1 (PLC-γ1) pathway: This pathway leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC).[3]
-
The Ras-MAPK pathway: Activation of this pathway, partly through RasGRP1 recruited by DAG, leads to the activation of the ERK (extracellular signal-regulated kinase), which promotes the transcription of genes essential for T-cell proliferation and differentiation.[3]
Mechanism of Action of Lck Inhibitors
Lck inhibitors are typically small molecules that act as competitive inhibitors of ATP binding to the kinase domain of Lck.[7] By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to Lck's substrates, thereby blocking its catalytic activity.[2][7] This inhibition of Lck's kinase function has several downstream consequences:
-
Prevention of TCR signaling initiation: The phosphorylation of ITAMs on the CD3 and ζ-chains is blocked, preventing the recruitment and activation of ZAP-70.[2]
-
Inhibition of downstream signaling cascades: The activation of PLC-γ1 and the Ras-MAPK pathway is attenuated, leading to a reduction in calcium mobilization, PKC activation, and ERK signaling.
-
Suppression of T-cell activation and proliferation: The ultimate outcome of Lck inhibition is a block in T-cell activation, leading to reduced cytokine production and inhibition of clonal expansion.[8]
Quantitative Data: A Representative Lck Inhibitor
The following table summarizes the in vitro inhibitory activity of a potent and selective Lck inhibitor against Lck and other related kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Kinase | IC50 (nM) |
| Lck | 7 |
| Lyn | 21 |
| Src | 42 |
| Syk | 200 |
| Data sourced from publicly available information for a representative Lck inhibitor.[8] |
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of Lck inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Lck.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by the Lck enzyme. The amount of incorporated radioactivity is proportional to the enzyme's activity.
Materials:
-
Recombinant human Lck enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
[γ-³²P]ATP
-
Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Lck inhibitor (at various concentrations)
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and the Lck enzyme.
-
Add the Lck inhibitor at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
T-Cell Proliferation Assay
This assay assesses the functional consequence of Lck inhibition on T-cell proliferation following stimulation.
Principle: T-cells are labeled with a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed between daughter cells upon cell division. The proliferation of T-cells can be measured by the progressive dilution of the dye using flow cytometry.[9]
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
CFSE or a similar cell proliferation dye
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA))
-
Lck inhibitor (at various concentrations)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add the Lck inhibitor at a range of concentrations to the cells.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies or another mitogen. Include unstimulated and stimulated vehicle-treated controls.
-
Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the live T-cell population and measure the fluorescence intensity of CFSE.
-
Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition.
-
Calculate the IC50 for the inhibition of T-cell proliferation.
Conclusion
Lck inhibitors represent a promising class of therapeutic agents for the treatment of T-cell-mediated diseases. By targeting a key upstream kinase in the T-cell activation pathway, these inhibitors can effectively suppress the immune response. The methodologies outlined in this guide provide a framework for the detailed characterization of the mechanism of action of novel Lck inhibitors, from their direct enzymatic inhibition to their functional effects on T-cell proliferation. A thorough understanding of these mechanisms is essential for the successful development of Lck-targeting therapeutics.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
The Lynchpin of T-Cell Activation: An In-depth Technical Guide to the Role of Lck in T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adaptive immune response is a cornerstone of vertebrate immunology, and at its heart lies the T-cell, a lymphocyte responsible for orchestrating and executing antigen-specific immune reactions. The activation of a T-cell is a meticulously controlled process initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). This initial binding event triggers a cascade of intracellular signaling events, and the lymphocyte-specific protein tyrosine kinase (Lck) plays a pivotal and indispensable role in the very first steps of this cascade.[1][2] This technical guide provides a comprehensive overview of the function of Lck in the TCR signaling pathway, detailing its structure, regulation, and downstream effects. It also presents key experimental methodologies used to study Lck and summarizes quantitative data to provide a deeper understanding of its function for researchers and drug development professionals.
Lck: Structure and Regulation
Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family of kinases.[1] Its structure is comprised of several key functional domains:
-
SH4 Domain: Located at the N-terminus, this domain contains sites for myristoylation and palmitoylation, which anchor Lck to the inner leaflet of the plasma membrane.[1][2]
-
Unique N-terminal Region: This region is unique to Lck among the Src family kinases.
-
SH3 Domain (Src Homology 3): This domain mediates protein-protein interactions by binding to proline-rich motifs on other proteins.[1][3]
-
SH2 Domain (Src Homology 2): This domain binds to phosphorylated tyrosine residues, playing a crucial role in the regulation of Lck's activity and its interaction with other signaling molecules.[1][3][4]
-
Kinase Domain (SH1 Domain): This catalytic domain is responsible for transferring a phosphate group from ATP to tyrosine residues on substrate proteins.[1]
-
C-terminal Regulatory Tail: This short tail contains a critical inhibitory tyrosine residue (Y505 in humans).[1][5]
The activity of Lck is tightly regulated by the phosphorylation state of two key tyrosine residues:
-
Activating Tyrosine (Y394): Autophosphorylation of this residue within the kinase domain's activation loop leads to an open and active conformation of the enzyme.[1][5]
-
Inhibitory Tyrosine (Y505): Phosphorylation of this residue by the C-terminal Src kinase (Csk) promotes an intramolecular interaction with the SH2 domain, forcing Lck into a closed and inactive conformation.[1][5][6]
The interplay between kinases and phosphatases governs the dynamic equilibrium between active and inactive Lck. The phosphatase CD45 is primarily responsible for dephosphorylating Y505, which primes Lck for activation.[5] Conversely, Csk phosphorylates Y505 to maintain Lck in an inactive state in resting T-cells.[5][6] Interestingly, a significant fraction of Lck in resting T-cells is thought to be in a basally active state, poised to initiate signaling upon TCR engagement.
The Role of Lck in TCR Signaling
The initiation of TCR signaling is a spatially and temporally orchestrated process. Upon engagement of the TCR with its cognate pMHC, Lck is brought into proximity with the TCR complex. This is facilitated by the association of Lck with the cytoplasmic tails of the CD4 or CD8 co-receptors, which bind to non-polymorphic regions of MHC class II and class I molecules, respectively.[1][7]
The primary and most critical function of Lck in TCR signaling is the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[1][5][8] Each ITAM contains two tyrosine residues that, once phosphorylated by Lck, become docking sites for the tandem SH2 domains of another crucial tyrosine kinase, the 70 kDa zeta-associated protein (ZAP-70).[2][5][8]
The recruitment of ZAP-70 to the phosphorylated ITAMs brings it into the vicinity of active Lck, which then phosphorylates ZAP-70 on several tyrosine residues, leading to its full activation.[2][5] Activated ZAP-70, in turn, phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5][7]
The phosphorylation of LAT and SLP-76 by ZAP-70 nucleates the formation of a large multi-protein signaling complex, often referred to as the "signalosome."[7] This complex brings together various effector molecules that propagate the signal through multiple downstream pathways, including:
-
Phospholipase C-γ1 (PLC-γ1) activation: This leads to the generation of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of protein kinase C (PKC).[8]
-
Vav1 activation: This guanine nucleotide exchange factor (GEF) activates Rho family GTPases, which are involved in cytoskeletal rearrangement and integrin activation.
-
PI3K activation: This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the activation of the Akt survival pathway.
-
Ras-MAPK pathway activation: This cascade of kinases ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the transcriptional program of T-cell activation, including the production of cytokines like Interleukin-2 (IL-2).[8]
Quantitative Data in Lck-Mediated Signaling
The following tables summarize key quantitative aspects of Lck's role in TCR signaling.
| Parameter | Observation | Reference(s) |
| Lck Isoforms in Resting T-Cells | In unstimulated human CD4+ T cells, a significant fraction of Lck is already in an active or primed state. | [9] |
| Stoichiometry of the TCR Complex | The αβ TCR–CD3 complex is monovalent, composed of one copy of TCRαβ, CD3δε, CD3γε, and ζ−ζ dimers. This defined stoichiometry is crucial for understanding how Lck interacts with and phosphorylates the complex. | [10][11][12] |
| Coreceptor Occupancy by Lck | A high percentage of CD4 and CD8 coreceptors are occupied by Lck at the cell surface, suggesting a pre-associated state ready for signal initiation. | [9] |
| Substrate Phosphorylation Event | Key Finding | Reference(s) |
| Order of ITAM Tyrosine Phosphorylation | Lck phosphorylates the six ITAM tyrosines on the ζ-chain in a specific order, with the first tyrosine of the most N-terminal ITAM (1N) being phosphorylated first. The proposed order is 1N > 3N > 3C > 2N > 1C > 2C. This ordered phosphorylation may contribute to the generation of distinct signaling outcomes. | [3][13] |
| Quantitative Phosphoproteomics | Mass spectrometry-based quantitative phosphoproteomics has revealed a general increase in phosphotyrosine levels in activated T-cells and has identified numerous phosphorylation events downstream of TCR stimulation, highlighting the widespread impact of Lck's initial activity. | [5][7][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Lck are provided below.
In Vitro Lck Kinase Assay
This protocol is a general guideline for measuring the kinase activity of purified Lck using a synthetic peptide substrate.
Materials:
-
Recombinant active Lck
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue in a favorable context for Lck phosphorylation)
-
ATP (with [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
Phosphatase inhibitors
-
96-well plates
-
Incubator
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a specific antibody and detection system for ELISA-based assays)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the peptide substrate, and any potential Lck inhibitors to be tested.
-
Add recombinant Lck to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radioactive assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For non-radioactive assays, this may involve an ELISA-like procedure using a phospho-specific antibody.
Immunoprecipitation of Lck from T-Cells
This protocol describes the isolation of Lck from T-cell lysates.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer or a milder buffer like 1% Triton X-100 in TBS) supplemented with protease and phosphatase inhibitors
-
Anti-Lck antibody
-
Protein A/G-agarose or magnetic beads
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Harvest T-cells by centrifugation and wash the cell pellet with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a fresh tube.
-
Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
-
Add the anti-Lck antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C on a rotator.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
After the final wash, the immunoprecipitated Lck on the beads can be used for downstream applications such as western blotting or kinase assays.
Western Blot Analysis of Lck Phosphorylation
This protocol outlines the detection of total and phosphorylated Lck by western blotting.
Materials:
-
T-cell lysates (prepared as for immunoprecipitation)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-Lck for total Lck, anti-phospho-Lck Y394, and anti-phospho-Lck Y505)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the T-cell lysates.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck Y505) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To detect total Lck, the membrane can be stripped and re-probed with an anti-Lck antibody.
Visualizations
TCR Signaling Pathway Initiation
Caption: Initiation of the TCR signaling cascade by Lck.
Lck Activation and Regulation Cycle
Caption: The regulatory cycle of Lck activation and inactivation.
Experimental Workflow for Lck Immunoprecipitation and Western Blotting
References
- 1. Quantitative proteomic analysis of signalosome dynamics in primary T cells identifies the CD6 surface receptor as a Lat-independent TCR signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. se.promega.com [se.promega.com]
- 3. Investigation of the kinetics and order of tyrosine phosphorylation in the T-cell receptor zeta chain by the protein tyrosine kinase Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Quantitation of Phosphotyrosine-Containing Proteins in T-Cell Receptor Signaling Using a SureQuant-Based Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. The kinase occupancy of T cell coreceptors reconsidered - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. scholarship.haverford.edu [scholarship.haverford.edu]
- 12. The structural basis of T-cell receptor (TCR) activation: An enduring enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Frontiers | Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics [frontiersin.org]
Lck Inhibitor III: A Technical Guide for Application in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lymphocyte-specific protein tyrosine kinase (Lck) as a therapeutic target for autoimmune diseases and details the potential application of Lck Inhibitor III in relevant preclinical models. This document outlines the mechanism of action, key in vitro data, and detailed experimental protocols for evaluating such an inhibitor in a T-cell-mediated disease model.
Introduction: Lck as a Therapeutic Target in Autoimmunity
Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor Src family tyrosine kinase expressed predominantly in T-cells and NK cells.[1] It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[2][3] Upon TCR engagement with an antigen-MHC complex, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This action recruits and activates another kinase, ZAP-70, triggering downstream signaling pathways that lead to T-cell activation, proliferation, differentiation, and cytokine release.[1][3]
Given that aberrant T-cell activation is a hallmark of many autoimmune diseases—including rheumatoid arthritis, psoriasis, multiple sclerosis, and systemic lupus erythematosus—targeting Lck presents a compelling therapeutic strategy.[2] By inhibiting Lck, it is possible to dampen the hyperactive T-cell responses that drive autoimmune pathology. Because Lck expression is largely restricted to lymphoid cells, selective inhibitors are anticipated to have an improved safety profile compared to broader immunosuppressive agents.[2]
Lck Signaling Pathway and Mechanism of Inhibition
The central role of Lck in T-cell activation is depicted in the signaling pathway below. Lck inhibitors, including Lck Inhibitor III, typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of its downstream substrates, thereby halting the signaling cascade at its origin.
Caption: Lck signaling cascade in T-cells and the inhibitory action of Lck Inhibitor III.
Profile of Lck Inhibitor III
Lck Inhibitor III (also known as compound 12h) is a 2-benzimidazole substituted pyrimidine-based compound.[4] While extensive in vivo data in autoimmune models is not widely published, its in vitro profile and improved pharmaceutical properties make it a compound of interest for research purposes.
Data Presentation
The known quantitative data for Lck Inhibitor III are summarized below.
Table 1: In Vitro Activity and Physicochemical Properties of Lck Inhibitor III
| Parameter | Value | Cell/Assay Type | Reference |
|---|---|---|---|
| Lck Kinase Inhibition (IC₅₀) | 867 nM | Biochemical Assay ([ATP] = 10 µM) | [5] |
| IL-2 Release Inhibition (IC₅₀) | 1.27 µM | Jurkat E6-1 T-cells | [4][5] |
| Aqueous Solubility | 27 µg/mL | 50 mM PBS, pH 7.4 | [5] |
| Oral Bioavailability (F) | 22% | In vivo (species not specified) |[5] |
Application in Autoimmune Disease Models
The efficacy of a novel Lck inhibitor can be evaluated in various T-cell-driven animal models of autoimmune disease. The imiquimod (IMQ)-induced psoriasis model in mice is a well-established and highly relevant model that recapitulates key aspects of human psoriatic inflammation, including a strong dependence on the IL-23/IL-17 T-cell axis.[6][7]
Below is a detailed, generalized protocol for assessing an Lck inhibitor in the IMQ-induced psoriasis model. This protocol can be adapted for Lck Inhibitor III, particularly for oral administration, given its known bioavailability.[5]
Experimental Workflow Diagram
Caption: General experimental workflow for testing Lck Inhibitor III in a mouse psoriasis model.
Experimental Protocols
Model: Imiquimod-Induced Psoriatic Inflammation
-
Animals and Acclimatization:
-
Groups:
-
Group 1 (Naive): No treatment.
-
Group 2 (Vehicle Control): IMQ induction + vehicle used for the inhibitor (e.g., CMC-Na for oral gavage).
-
Group 3 (Lck Inhibitor III): IMQ induction + Lck Inhibitor III (dose selection based on pilot studies).
-
Group 4 (Positive Control): IMQ induction + a known therapeutic agent (e.g., a topical corticosteroid like clobetasol).[9]
-
-
Disease Induction Protocol:
-
Inhibitor Administration:
-
Formulation: Based on solubility data, Lck Inhibitor III can be formulated for oral administration. A common vehicle is 0.5% Carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween 80 in sterile water.
-
Administration: Administer the formulated Lck Inhibitor III or vehicle via oral gavage once or twice daily, starting on the same day as the first IMQ application (Day 0). Dosing volume is typically 5-10 mL/kg.
-
-
Monitoring and Scoring:
-
Monitor body weight daily as an indicator of systemic toxicity.
-
Measure ear thickness daily with a digital caliper.
-
Score the severity of back skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and thickness on a scale of 0-4 (0=none, 4=severe). The sum provides a total score of 0-12.[9]
-
-
Endpoint Analysis (at Day 7):
-
Tissue Collection: Euthanize mice and collect the treated back skin, ear tissue, and spleen.
-
Histology: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.[6]
-
Cytokine Analysis: Homogenize skin or spleen tissue to measure protein levels (ELISA) or mRNA expression (qPCR) of key pro-inflammatory cytokines such as IL-17A, IL-23, TNF-α, and IFN-γ.[7][9]
-
Flow Cytometry: Prepare single-cell suspensions from skin or spleen to analyze the frequency of different immune cell populations (e.g., CD4+ T-cells, Th17 cells, regulatory T-cells).
-
Expected Outcomes and Data Interpretation
A successful Lck inhibitor should demonstrate a dose-dependent reduction in the clinical signs of psoriasis.
Table 2: Example Data Readouts for an Lck Inhibitor in the IMQ-Psoriasis Model
| Parameter | Vehicle Control Group | Lck Inhibitor Group | Expected Outcome |
|---|---|---|---|
| PASI Score (Day 7) | High (e.g., 9.5 ± 1.2) | Low (e.g., 4.2 ± 0.8) | Significant reduction in clinical score |
| Ear Thickness (mm, Day 7) | Increased (e.g., 0.45 ± 0.05) | Reduced (e.g., 0.28 ± 0.03) | Attenuation of swelling |
| Epidermal Thickness (µm) | High (e.g., 120 ± 15) | Reduced (e.g., 55 ± 10) | Decreased acanthosis in histology |
| Skin IL-17A levels (pg/mg) | High | Low | Reduction in key pathogenic cytokine |
| Spleen Th17 Cells (%) | High | Low | Systemic reduction in pathogenic T-cells |
(Note: Data are hypothetical and for illustrative purposes only.)
Inhibition of Lck is expected to suppress the activation of T-cells in the skin and draining lymph nodes, leading to a decrease in the production of pathogenic cytokines like IL-17A and TNF-α.[10] This should correlate with reduced keratinocyte hyperproliferation and immune cell infiltration, resulting in a visible improvement in the clinical signs of the disease. Furthermore, some Lck inhibitors may promote the differentiation of regulatory T-cells (Tregs), which could contribute to the resolution of inflammation.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lck Inhibitor III - CAS 1188890-30-3 - Calbiochem | 428207 [merckmillipore.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. imavita.com [imavita.com]
- 8. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. Inhibition of Lck/Fyn kinase activity promotes the differentiation of induced Treg cells through AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lck Inhibition in the Jurkat Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) in the Jurkat cell line, a cornerstone model for studying T-cell signaling. We will delve into the core signaling pathways, detail experimental protocols for assessing inhibitor efficacy, and present quantitative data for key Lck inhibitors.
Introduction to Lck and the Jurkat Cell Line
The Jurkat cell line, derived from a human T-cell leukemia, is an invaluable tool in immunology and cancer research. These cells serve as a model for T-lymphocyte signaling, and their immortalized nature allows for consistent and reproducible experimental outcomes. At the heart of T-cell activation is the T-cell receptor (TCR) signaling cascade, in which Lck plays a pivotal role.
Lck is a non-receptor tyrosine kinase that associates with the cytoplasmic tails of CD4 and CD8 co-receptors. Upon TCR engagement, Lck is one of the first kinases to be activated, initiating a signaling cascade by phosphorylating key downstream targets. This ultimately leads to T-cell activation, proliferation, and cytokine release.[1] Due to its critical function, Lck has emerged as a significant therapeutic target for autoimmune diseases and certain cancers.[1] Lck inhibitors work by blocking the kinase activity of Lck, thereby preventing the initiation of the TCR signaling cascade and dampening the T-cell response.[1]
The Lck Signaling Pathway in Jurkat Cells
The activation of Lck is a tightly regulated process involving phosphorylation at two key tyrosine residues. Autophosphorylation at Tyrosine 394 (Y394) in the activation loop leads to an increase in Lck's catalytic activity. Conversely, phosphorylation at Tyrosine 505 (Y505) in the C-terminal regulatory tail by C-terminal Src kinase (Csk) maintains Lck in an inactive conformation. Dephosphorylation of Y505 by the phosphatase CD45 is a critical step in Lck activation.
Upon activation, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This creates docking sites for another tyrosine kinase, ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70, in turn, phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ-Ca2+, RAS-MAPK, and PI3K-Akt pathways. These pathways culminate in the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell function.
Key Lck Inhibitors in Jurkat Cell Research
A variety of small molecule inhibitors targeting Lck have been utilized in studies with Jurkat cells. These inhibitors differ in their specificity and potency, providing valuable tools to probe the intricacies of Lck signaling.
| Inhibitor | Target(s) | IC50 (Lck) | Notes |
| Dasatinib | BCR-ABL, Src family kinases (including Lck) | ~1-10 nM | A potent inhibitor used in both research and clinical settings. Effectively suppresses Lck phosphorylation at Y394 in Jurkat cells.[2] |
| PP2 | Src family kinases (Lck, Fyn, Hck) | 4 nM | A widely used selective inhibitor of Src family kinases. Inactive against ZAP-70 and JAK2.[3][4] |
| RK-24466 | Lck | < 2 nM | A potent and selective Lck inhibitor, demonstrating over 100-fold more potency than PP1 in inhibiting IL-2 production in Jurkat cells.[1][5] |
| A-770041 | Lck | 30 nM | A potent and selective Lck inhibitor. |
Experimental Protocols
Precise and reproducible experimental protocols are crucial for studying the effects of Lck inhibitors on Jurkat cells. The following sections provide detailed methodologies for key assays.
Cell Culture
Jurkat, Clone E6-1 (ATCC TIB-152) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Jurkat cells
-
96-well plates
-
Lck inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the Lck inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. If using MTS, the formazan product is soluble and this step is not necessary.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. glpbio.com [glpbio.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dasatinib-Loaded Erythrocytes Trigger Apoptosis in Untreated Chronic Myelogenous Leukemic Cells: A Cellular Reservoir Participating in Dasatinib Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Lck as a Therapeutic Target in T-Cell Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, essential for T-cell development and activation. In T-cell acute lymphoblastic leukemia (T-ALL), a significant subset of cases exhibits aberrant Lck activation, transforming it into an oncogenic driver that promotes leukemic cell proliferation and survival. This dependency presents a compelling therapeutic window. This technical guide provides an in-depth overview of the rationale for targeting Lck in T-ALL, summarizes preclinical and clinical data for key therapeutic agents, details essential experimental protocols for evaluating Lck-targeted therapies, and visualizes the core signaling and experimental pathways.
The Role of Lck in T-Cell Signaling and Leukemia
Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family. In healthy T-cells, it is constitutively associated with the cytoplasmic tails of the CD4 and CD8 co-receptors.[1] Upon TCR engagement with a peptide-MHC complex, Lck is brought into proximity of the receptor.
Activation and Regulation: Lck's activity is tightly regulated by a dual phosphorylation mechanism:
-
Activating Phosphorylation: Autophosphorylation at Tyrosine 394 (Y394) in the activation loop stabilizes the kinase in an open, active conformation.[2]
-
Inhibitory Phosphorylation: Phosphorylation at Tyrosine 505 (Y505) in the C-terminal tail by C-terminal Src kinase (Csk) induces a closed, inactive conformation.[1][2] The phosphatase CD45 dephosphorylates Y505, priming Lck for activation.[3]
The primary function of active Lck is to phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the TCR-associated CD3 chains.[1] This creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Recruited ZAP-70 is then phosphorylated and activated by Lck, triggering downstream signaling cascades involving key adapter proteins and enzymes such as LAT, SLP-76, and PLCγ1, ultimately leading to T-cell activation, proliferation, and cytokine release.[4][5][6]
In T-ALL, this pathway can be hijacked. Strong expression and constitutive activation of Lck are frequently observed, driving leukemia cell growth independently of normal TCR stimulation.[7] This makes Lck a prime target for therapeutic intervention in Lck-dependent leukemias.
Therapeutic Strategies and Preclinical Data
Several strategies have been developed to target Lck in T-ALL, ranging from small molecule kinase inhibitors to targeted protein degraders.
Tyrosine Kinase Inhibitors (TKIs)
Dasatinib: A potent, orally available second-generation TKI that inhibits multiple kinases, including Abl and Src family kinases such as Lck.[8][9] Preclinical studies have shown that dasatinib effectively inhibits Lck phosphorylation and induces apoptosis in Lck-dependent T-ALL cell lines.[7][10] In ex vivo studies of primary T-ALL samples, a subset of patients shows high sensitivity to dasatinib, with IC50 values in the low nanomolar range.[7] However, responses to monotherapy can be transient.[11]
Ponatinib: A multi-targeted TKI that also demonstrates potent inhibition of Lck.[12] In a preclinical comparison across 51 human T-ALL samples, ponatinib showed a slightly greater cytotoxic activity than dasatinib.[12][13] Its pharmacokinetic profile in mice is characterized by slower clearance and a higher area under the curve (AUC) compared to dasatinib.[12]
Proteolysis Targeting Chimeras (PROTACs)
A novel and highly potent approach involves using PROTACs to induce the degradation of Lck rather than just inhibiting it.
SJ11646: This investigational PROTAC consists of a dasatinib-based ligand to bind to Lck, linked to a molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[14] This results in the ubiquitination and subsequent proteasomal degradation of the Lck protein. SJ11646 has demonstrated exceptionally high potency, with up to three orders of magnitude greater cytotoxicity than dasatinib in Lck-activated T-ALL cells.[14] It induces rapid and prolonged suppression of Lck signaling, leading to superior anti-leukemic efficacy in patient-derived xenograft (PDX) models compared to dasatinib.[14][15]
Combination Therapies
To enhance efficacy and overcome resistance, Lck inhibitors are being tested in combination with other targeted agents.
Dasatinib and Temsirolimus (mTOR inhibitor): Preclinical studies have revealed a potent synergy between dasatinib and mTOR inhibitors like temsirolimus.[11] Mechanistically, dasatinib inhibits the Lck/TCR pathway while temsirolimus blocks the parallel PI3K/AKT/mTOR pathway. This dual blockade converges to reduce the expression of the anti-apoptotic protein MCL-1, leading to potent T-ALL cell killing.[11][16] This combination has shown efficacy in human T-ALL cell lines and PDX models, including those resistant to dexamethasone.[11]
Data Presentation: In Vitro Efficacy of Lck-Targeted Agents
| Agent | Mechanism of Action | Target Cell Line / Model | Potency Metric | Value | Reference(s) |
| Dasatinib | Multi-kinase Inhibitor | Lck (cell-free) | IC50 | 0.4 nM | [9] |
| T-ALL Patient Samples (sensitive subset) | IC50 | 1.3 - 16 nM | [7] | ||
| Ponatinib | Multi-kinase Inhibitor | Abl (cell-free) | IC50 | 0.37 nM | [17] |
| Src (cell-free) | IC50 | 5.4 nM | [17] | ||
| T-ALL Patient Samples | Cytotoxicity | More potent than Dasatinib | [12] | ||
| SJ11646 | PROTAC Degrader | KOPT-K1 T-ALL Cells | LC50 | 0.083 pM | [15] |
| KOPT-K1 T-ALL Cells | DC50 | 0.00838 pM | [15][18][19] |
IC50: Half-maximal inhibitory concentration. LC50: Half-maximal lethal concentration. DC50: Half-maximal degradation concentration.
Clinical Landscape
The translation of preclinical findings into clinical practice is underway, primarily focusing on incorporating dasatinib into combination therapies for acute lymphoblastic leukemia.
-
AALL1231: This clinical trial is designed to test the efficacy of adding dasatinib to a standard chemotherapy backbone for newly diagnosed pediatric T-ALL.[2] The primary objective is to evaluate if this addition improves the rate of minimal residual disease (MRD) negativity at the end of induction.[2]
-
NCT04788472: This phase 2 trial evaluated dasatinib as a frontline therapy in combination with sequential CD19 and CD22 CAR T-cell therapy for adults with Philadelphia chromosome-positive (Ph+) ALL. While not exclusively for T-ALL, it establishes a clinical precedent for dasatinib's use in ALL. The study reported encouraging efficacy, with a complete molecular remission rate of 85% after CD19 CAR T-cell therapy and a 2-year overall survival of 92%. The combination was deemed to have an acceptable safety profile.
These trials underscore the clinical interest in leveraging Lck inhibition, particularly as part of a multi-agent strategy to improve outcomes for patients with high-risk leukemias.
Key Experimental Protocols
Validating a novel Lck-targeting agent requires a series of robust in vitro and in vivo assays. Below are detailed methodologies for core experiments.
In Vitro Lck Kinase Activity Assay (Luminescence-Based)
This protocol measures the activity of purified Lck by quantifying ATP consumption during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted into ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.
Methodology:
-
Reagent Preparation: Prepare Kinase Buffer, Substrate/ATP mix (e.g., Poly(Glu,Tyr) 4:1 as a generic substrate), purified recombinant Lck enzyme, and the test inhibitor at desired concentrations.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO vehicle control).
-
Add 2 µL of Lck enzyme solution.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
ATP Depletion & Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with ADP production and thus Lck activity. Calculate IC50 values for inhibitors using non-linear regression analysis.
Cell Viability Assessment (MTT Assay)
This colorimetric assay determines the cytotoxic effect of a compound on leukemia cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to form insoluble purple formazan crystals. Solubilizing these crystals and measuring the absorbance provides a quantitative measure of cell viability.
Methodology:
-
Cell Plating: Seed T-ALL cells (e.g., Jurkat, MOLT-4) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.[11]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan.
-
Solubilization: Add 100 µL of Solubilization Solution (e.g., SDS-HCl solution or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the LC50 value.
Western Blot for Lck Phosphorylation
This protocol is used to directly assess the inhibition of Lck activity within cells by measuring the phosphorylation status of its activation loop (Y394).
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Lck (pLck Y394) and total Lck.
Methodology:
-
Cell Treatment and Lysis: Treat T-ALL cells with the test inhibitor for a specified time (e.g., 30 minutes to 2 hours).[16]
-
Wash cells with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate) to preserve phosphorylation states.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoproteins can cause high background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pLck (Y394). In a parallel blot, incubate with an antibody for total Lck. Use a loading control antibody (e.g., β-actin or GAPDH) on both blots.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system. Densitometry analysis is used to quantify the ratio of pLck to total Lck.
Conclusion and Future Directions
Lck remains a highly validated and promising therapeutic target in a significant portion of T-cell leukemias. While first-generation TKIs like dasatinib have shown clinical activity, challenges such as off-target effects and transient responses remain. The development of next-generation therapies, particularly Lck-degrading PROTACs like SJ11646, offers the potential for dramatically improved potency and durable responses. Future research will likely focus on optimizing the pharmacological properties of these degraders, exploring rational combination therapies to overcome resistance, and identifying robust biomarkers to select patients most likely to benefit from Lck-targeted treatment. The ongoing clinical trials will be crucial in defining the role of Lck inhibition within the evolving landscape of T-ALL therapy.
References
- 1. onclive.com [onclive.com]
- 2. Adding Dasatinib Or Venetoclax To Improve Responses In Children With Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia (ALL) Or Lymphoma (T-LLY) Or Mixed Phenotype Acute Leukemia (MPAL) [ctv.veeva.com]
- 3. eocco.com [eocco.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. seekingalpha.com [seekingalpha.com]
- 6. facingourrisk.org [facingourrisk.org]
- 7. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ashpublications.org [ashpublications.org]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Long-term results of frontline dasatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Update on Clinical Trials and Potential Therapeutic Strategies in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib and CAR T-Cell Therapy in Newly Diagnosed Philadelphia Chromosome–Positive Acute Lymphoblastic Leukemia: A Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. clinical-trials-tracker.com [clinical-trials-tracker.com]
- 16. newswise.com [newswise.com]
- 17. Surgical results of the Lung Cancer Mutation Consortium 3 trial: A phase II multicenter single-arm study to investigate the efficacy and safety of atezolizumab as neoadjuvant therapy in patients with stages IB-select IIIB resectable non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. stirisresearch.com [stirisresearch.com]
The Central Role of Lck in Primary T Lymphocyte Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the signaling pathways that govern primary T lymphocyte development, activation, and differentiation.[1][2][3] As a member of the Src family of non-receptor tyrosine kinases, Lck is one of the most proximal signaling molecules activated downstream of the T-cell receptor (TCR), making it a critical gatekeeper of T-cell function.[4] This technical guide provides an in-depth exploration of the biological functions of Lck in primary T lymphocytes, detailing its role in signaling cascades, its regulation, and its significance as a therapeutic target. We present quantitative data, detailed experimental protocols, and visual representations of key pathways to offer a comprehensive resource for researchers in immunology and drug development.
Lck and T-Cell Receptor (TCR) Signaling
Lck is intrinsically linked to the function of the T-cell co-receptors, CD4 and CD8, with which it physically associates.[1] Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC), the co-receptor brings Lck into the proximity of the TCR/CD3 complex.[5] This initiates a signaling cascade that is fundamental to T-cell activation.
The primary role of Lck in this context is the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[1][3][6] This phosphorylation event creates docking sites for another crucial tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[3][5][7] Lck then further phosphorylates and activates the recruited ZAP-70.[5]
Activated ZAP-70 proceeds to phosphorylate downstream adaptor molecules, most notably LAT (Linker for Activation of T-cells) and SLP-76.[3][8] This leads to the formation of a large signaling complex, or "signalosome," which propagates the signal through multiple downstream pathways, including the activation of PLC-γ1, leading to calcium mobilization and the activation of the Ras-MAPK pathway.[4] These signaling events ultimately culminate in the activation of transcription factors, such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell proliferation, differentiation, and effector functions, including the production of cytokines like Interleukin-2 (IL-2).[1]
Caption: Lck-initiated T-cell receptor signaling pathway.
Regulation of Lck Activity
The activity of Lck is tightly controlled through a balance of phosphorylation and dephosphorylation at two key tyrosine residues.[3]
-
Activating Phosphorylation: Autophosphorylation at Tyrosine 394 (Y394) in the kinase domain's activation loop leads to an open, active conformation of Lck.[3][9]
-
Inhibitory Phosphorylation: Phosphorylation at Tyrosine 505 (Y505) in the C-terminal tail by the C-terminal Src kinase (Csk) promotes a closed, inactive conformation.[10][11] In this state, the phosphorylated Y505 binds to Lck's own SH2 domain, effectively locking the enzyme in an off state.[9]
The phosphatase CD45 plays a crucial role in activating Lck by dephosphorylating the inhibitory Y505 residue.[8][10] Conversely, the phosphatase SHP-1 can inhibit Lck activity by dephosphorylating the activating Y394 residue.[1] This dynamic interplay between kinases (Lck, Csk) and phosphatases (CD45, SHP-1) establishes the threshold for T-cell activation.
Quantitative Aspects of Lck Function
While precise in vivo measurements can be challenging, studies have provided valuable quantitative insights into Lck's role in primary T lymphocytes.
| Parameter | Cell Type | Value/Observation | Reference |
| Lck Activity in Memory T-Cell Subsets | Mouse CD8+ Memory T-cells | >50% of Lck is constitutively active in effector memory T-cells (TEM), compared to <20% in central memory T-cells (TCM). | [1][12] |
| Phosphorylation Stoichiometry | Jurkat T-cell line | In resting cells, approximately 25% of Lck is in a double-unphosphorylated state (Y394/Y505), with single and double-phosphorylated forms each also representing about 25%. | [11] |
| ERK Phosphorylation in Lck-deficient cells | Naïve CD4+ T-cells from Lck-inducible mice | Levels of ERK phosphorylation in the absence of Lck were 10-30% of those found in wild-type cells. | [4] |
| ZAP-70 and PLC-γ1 phosphorylation in Lck-deficient cells | Naïve CD4+ T-cells from Lck-inducible mice | A reduction of >95% in the phosphorylation of ZAP-70 and PLC-γ1 was observed in the absence of Lck. | [4] |
| Lck forms | Primary T-cells | Lck exists in both a free form and a form bound to CD4/CD8 co-receptors. The free form exhibits higher kinase activity. | [1][11] |
Key Experimental Protocols for Studying Lck Function
Immunoprecipitation of Lck from Primary T-cells
This protocol is designed to isolate Lck and its associated proteins from primary T-cell lysates.
Materials:
-
Primary T-cells
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Lck antibody
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Harvest primary T-cells and wash them twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C with gentle rotation.[13]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add the primary anti-Lck antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to capture the immune complexes and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
Elute the protein by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
The immunoprecipitated proteins are now ready for analysis by Western blotting.
Caption: Experimental workflow for Lck immunoprecipitation.
In Vitro Kinase Assay for Lck
This assay measures the enzymatic activity of immunoprecipitated or recombinant Lck.
Materials:
-
Immunoprecipitated Lck or recombinant Lck
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[14]
-
ATP (containing γ-32P-ATP for radioactive detection, or for use with ADP-Glo™ assay)
-
A suitable substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1 or a specific substrate peptide)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Set up the kinase reaction by adding the kinase buffer, substrate, and immunoprecipitated Lck (on beads) or recombinant Lck to a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE sample buffer or a specific kinase inhibitor).
-
Detect the phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods like the ADP-Glo™ Kinase Assay, the amount of ADP produced is measured via a luminescence-based reaction.[14]
Phospho-Flow Cytometry for Lck Activation
This technique allows for the measurement of Lck phosphorylation at the single-cell level in heterogeneous populations.[15][16]
Materials:
-
Primary T-cells
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies)
-
Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)[17]
-
Permeabilization Buffer (e.g., ice-cold methanol or BD Phosflow™ Perm Buffer)[15][17]
-
Fluorochrome-conjugated antibodies specific for phosphorylated Lck (e.g., anti-pY394 Lck) and cell surface markers (e.g., anti-CD4, anti-CD8).
-
Flow cytometer
Procedure:
-
Stimulate primary T-cells for the desired time points.
-
Fix the cells immediately to preserve the phosphorylation state by adding pre-warmed Fixation Buffer.[17][18]
-
Permeabilize the cells to allow intracellular antibody staining, for example, by adding ice-cold methanol and incubating on ice.[15][18]
-
Wash the cells to remove the permeabilization buffer.
-
Stain the cells with the cocktail of fluorochrome-conjugated antibodies against phospho-Lck and surface markers.
-
Incubate for 30-60 minutes at room temperature, protected from light.[17]
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer and analyze the data to quantify the levels of phosphorylated Lck in specific T-cell subsets.
Lck as a Therapeutic Target
Given its critical role in T-cell activation, Lck is an attractive therapeutic target for modulating immune responses.[19] Inhibition of Lck could be beneficial in the context of autoimmune diseases and transplant rejection, where T-cell over-activation is a key pathological feature.[19][20] Lck-selective inhibitors would be expected to have a favorable safety profile due to the restricted expression of Lck to lymphoid cells.[19] Several small molecule inhibitors targeting Lck have been investigated for their potential to treat T-cell-driven diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[20]
Conclusion
Lck is a master regulator of primary T lymphocyte biology, acting as the initiator of the TCR signaling cascade that dictates T-cell fate. Its activity is exquisitely controlled by a network of kinases and phosphatases, ensuring that T-cell responses are appropriately initiated and terminated. The study of Lck, through the quantitative and experimental approaches detailed in this guide, continues to provide fundamental insights into the workings of the adaptive immune system. Furthermore, the central role of Lck in T-cell activation positions it as a promising target for the development of novel immunomodulatory therapies.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. T cell development is regulated by the coordinated function of proximal and distal Lck promoters active at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation [mdpi.com]
- 9. Frontiers | Distinct Mechanisms Regulate Lck Spatial Organization in Activated T Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Constitutive Lck activity drives sensitivity differences between CD8+ memory T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 14. se.promega.com [se.promega.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Lck Signaling Cascade: A Comparative Analysis in Naïve versus Activated T-Cells
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme that governs the initiation of T-cell receptor (TCR) signaling, a critical process for adaptive immunity. The transition of a T-cell from a quiescent, naïve state to an activated effector state is marked by profound changes in the regulation and activity of the Lck signaling cascade. This guide provides a detailed examination of the molecular events orchestrating Lck function in both naïve and activated T-cells, offering a comparative analysis supported by quantitative data, experimental methodologies, and pathway visualizations. Understanding the nuances of Lck signaling in these distinct cellular states is paramount for the development of novel immunomodulatory therapeutics.
Core Principles of Lck Regulation
Lck, a member of the Src family of tyrosine kinases, is tethered to the cytoplasmic tails of the CD4 and CD8 co-receptors. Its activity is tightly controlled by a dynamic interplay of phosphorylation and dephosphorylation events at two key tyrosine residues: an activating tyrosine (Y394 in humans) within the kinase domain and an inhibitory tyrosine (Y505 in humans) at the C-terminus.[1] Phosphorylation of Y505 by the C-terminal Src kinase (Csk) promotes a closed, inactive conformation.[2][3] Conversely, dephosphorylation of Y505 by the transmembrane tyrosine phosphatase CD45, coupled with autophosphorylation at Y394, leads to an open, active conformation.[1][2]
Lck Signaling in Naïve T-Cells: A State of Readiness
In their resting state, naïve T-cells are not immunologically inert but exist in a state of preparedness, primed for rapid activation upon antigen encounter. This is reflected in the basal level of Lck activity.
The "Primed" State of Lck
Contrary to a simple on/off switch, a significant portion of Lck in naïve T-cells exists in a constitutively active or "primed" state.[4][5] Studies have shown that up to 40% of total Lck in naïve T-cells can be constitutively phosphorylated on its activating tyrosine residue (Y394).[4][5] This pool of active Lck is crucial for maintaining tonic TCR signaling, which is essential for the survival of naïve T-cells.[2] The formation of this basally active Lck is independent of TCR and co-receptor engagement but requires Lck's own catalytic activity.[4]
The regulation of this active Lck pool is a delicate balance. The phosphatase CD45 and the kinase Csk are key players in maintaining this equilibrium.[2][3][6] CD45 dephosphorylates the inhibitory Y505, promoting the primed conformation, while Csk counteracts this by phosphorylating Y505 to maintain an inactive state.[2] This dynamic regulation ensures that while a pool of active Lck is available, excessive and potentially harmful signaling in the absence of a specific antigen is prevented.[2]
Spatial Organization and Regulation
In naïve T-cells, Lck is distributed across the plasma membrane and can be found in both lipid rafts and non-raft regions.[7] The spatial segregation of Lck from its regulators is a key control mechanism. For instance, Csk is recruited to the membrane by the transmembrane adaptor protein PAG (Phosphoprotein Associated with Glycosphingolipid-enriched microdomains), also known as Cbp, keeping it in proximity to Lck to maintain the inhibitory phosphorylation.[8][9] Similarly, the large extracellular domain of CD45 can lead to its spatial segregation from the TCR complex, contributing to the fine-tuning of Lck activity.[8]
Lck Signaling in Activated T-Cells: A Cascade of Amplification
Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC), a rapid and dramatic shift in Lck regulation and function occurs, leading to the initiation of a robust signaling cascade.
Conformational Changes and Increased Activity
TCR engagement triggers conformational changes in Lck, shifting the equilibrium towards the open, active state.[10] This is facilitated by the recruitment of Lck to the engaged TCR-CD3 complex via its association with the CD4 or CD8 co-receptors.[1][11] This co-localization brings Lck into close proximity to the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains.[11][12] While the overall amount of activated Lck may not dramatically increase upon TCR ligation, its localization and concentration at the site of TCR engagement are critical.[4] Fluorescence Resonance Energy Transfer (FRET) studies have visualized the dynamic local opening of Lck proteins at the immunological synapse.[10]
Phosphorylation Cascade and Downstream Effectors
The activated Lck then phosphorylates the tyrosine residues within the ITAMs of the CD3 and ζ-chains.[13] This phosphorylation event creates docking sites for the tandem SH2 domains of another crucial tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa).[11][12] Once recruited to the phosphorylated ITAMs, ZAP-70 is itself phosphorylated and activated by Lck.[11][14]
Activated ZAP-70 then phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[15][16] The phosphorylation of LAT creates a scaffold for the assembly of a larger signaling complex, which includes SLP-76, Gads, and Grb2.[17] This "signalsome" is essential for the activation of multiple downstream pathways, including:
-
Phospholipase C-γ1 (PLC-γ1) activation: Leading to the generation of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium mobilization, while DAG activates Protein Kinase C (PKC) and RasGRP.[12][18]
-
MAPK/ERK pathway activation: Crucial for gene transcription and cell proliferation.[18]
-
PI3K/Akt pathway activation: Involved in cell survival and metabolism.[15]
Spatial Reorganization: Microclusters and the Immunological Synapse
A hallmark of T-cell activation is the dramatic reorganization of membrane proteins and signaling molecules. Lck, along with the TCR and other signaling components, coalesces into microclusters, which are dynamic, sub-micron structures that serve as hubs for signal transduction.[19][20] These microclusters then traffic to the center of the interface between the T-cell and the APC, forming the central supramolecular activation cluster (cSMAC) of the immunological synapse.[8] Super-resolution microscopy has been instrumental in visualizing these dynamic rearrangements of Lck and TCR from nanometer-scale protein islands to micrometer-scale microclusters upon T-cell activation.[20] This spatial organization is critical for amplifying and sustaining the TCR signal.
Quantitative Comparison of Lck Signaling Parameters
| Parameter | Naïve T-Cell | Activated T-Cell | Reference |
| Lck Y394 Phosphorylation (Active) | Basal level, up to 40% of total Lck is constitutively active. | Localized increase at the immunological synapse; overall cellular levels may not change significantly. | [4][5] |
| Lck Y505 Phosphorylation (Inactive) | Predominant form, maintained by Csk. | Decreased locally at the immunological synapse due to CD45 action. | [2][8] |
| Lck Kinase Activity | Basal activity sufficient for tonic signaling and survival. | Markedly increased and localized to TCR microclusters. | [2][10] |
| Lck Localization | Diffuse in the plasma membrane, with some enrichment in lipid rafts. | Concentrated in TCR microclusters and the cSMAC of the immunological synapse. | [8][19] |
| ZAP-70 Phosphorylation | Minimal to none. | Rapid and robust phosphorylation by Lck upon recruitment to ITAMs. | [11][18] |
| LAT Phosphorylation | Negligible. | Extensive phosphorylation by activated ZAP-70, leading to signalsome formation. | [15][16] |
Experimental Protocols
Immunoprecipitation and Western Blotting for Lck Phosphorylation Analysis
This protocol allows for the assessment of the phosphorylation status of Lck at its activating (Y394) and inhibitory (Y505) sites.
a. Cell Lysis:
-
Harvest naïve or activated T-cells (e.g., stimulated with anti-CD3/CD28 antibodies) and wash with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody specific for total Lck and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
c. Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for phospho-Lck (Y394) or phospho-Lck (Y505) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Lck to normalize for protein loading.
FRET (Förster Resonance Energy Transfer) Analysis of Lck Conformation
FRET-based biosensors can be used to visualize the conformational changes of Lck in live cells.[10][21]
a. Biosensor and Cell Transfection:
-
Utilize a FRET biosensor for Lck, typically consisting of Lck flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP). In the closed conformation, the donor and acceptor are in close proximity, resulting in high FRET. In the open conformation, the distance increases, leading to low FRET.
-
Transfect T-cells (e.g., Jurkat T-cell line) with the Lck FRET biosensor plasmid using an appropriate method (e.g., electroporation).
b. Live-Cell Imaging:
-
Plate the transfected T-cells on a glass-bottom dish.
-
Perform imaging using a confocal or wide-field microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor fluorophores).
-
Acquire baseline FRET images of the naïve T-cells.
-
Stimulate the T-cells (e.g., with anti-CD3 coated beads) and acquire a time-lapse series of FRET images to monitor the change in FRET efficiency upon activation.
c. Data Analysis:
-
Calculate the FRET efficiency for each time point and region of interest (e.g., the immunological synapse). A decrease in FRET efficiency indicates a shift towards the open, active conformation of Lck.
Super-Resolution Microscopy of Lck Microclusters
Techniques like STED (Stimulated Emission Depletion) or PALM (Photoactivated Localization Microscopy) can visualize the nanoscale organization of Lck.[20][22]
a. Sample Preparation:
-
Fix naïve or activated T-cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain with a primary antibody against Lck, followed by a secondary antibody conjugated to a fluorophore suitable for the chosen super-resolution technique (e.g., a STED-compatible dye).
b. Imaging:
-
Acquire images using a super-resolution microscope.
-
For STED, a depletion laser is used to narrow the point-spread function, allowing for higher resolution imaging.[22]
-
For PALM, photoactivatable fluorophores are used to sequentially activate and image individual molecules, and their positions are localized with high precision to reconstruct a super-resolved image.
c. Data Analysis:
-
Analyze the images to quantify the size, density, and distribution of Lck clusters in naïve versus activated T-cells.
Signaling Pathway Diagrams
Caption: Regulation of Lck in a naïve T-cell.
Caption: Lck signaling cascade in an activated T-cell.
Caption: Workflow for Lck phosphorylation analysis.
References
- 1. Frontiers | Distinct Mechanisms Regulate Lck Spatial Organization in Activated T Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of Csk alters affinity recognition by T cells | eLife [elifesciences.org]
- 4. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CD45 functions as a signaling gatekeeper in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 8. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elifesciences.org [elifesciences.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Microclusters as T Cell Signaling Hubs: Structure, Kinetics, and Regulation [frontiersin.org]
- 20. Super-resolution microscopy reveals unprecedented detail of immune cells' surface | EurekAlert! [sciencesources.eurekalert.org]
- 21. FRET biosensor to visual Lck kinase activity during TCR activation [escholarship.org]
- 22. m.youtube.com [m.youtube.com]
exploring the role of Lck in immunological synapse formation
An In-depth Technical Guide to the Role of Lck in Immunological Synapse Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of the immunological synapse (IS) is a critical event in the adaptive immune response, representing the specialized junction between a T cell and an antigen-presenting cell (APC).[1][2] This highly organized structure is essential for sustained signaling, leading to T cell activation, proliferation, and the execution of effector functions. At the heart of the initial signaling cascade is the Lymphocyte-specific protein tyrosine kinase (Lck), a 56 kDa non-receptor Src family kinase that is indispensable for the initiation of T cell receptor (TCR) signaling.[3][4] This technical guide provides a comprehensive exploration of Lck's central role in the formation and function of the immunological synapse, detailing its signaling pathways, quantitative dynamics, and the key experimental methodologies used for its study.
Core Function of Lck in T Cell Activation
Lck is predominantly found in T lymphocytes, where it can exist in a free cytosolic pool or associated with the plasma membrane through myristoylation and palmitoylation.[3] A significant fraction of Lck is associated with the cytoplasmic tails of the CD4 and CD8 co-receptors.[3][5] Upon TCR engagement with a cognate peptide-major histocompatibility complex (pMHC) on an APC, Lck is brought into proximity of the TCR/CD3 complex.[5] Its primary and most critical function is the phosphorylation of tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the CD3 and ζ-chains of the TCR complex.[5][6][7] This phosphorylation event creates docking sites for another crucial kinase, the 70 kDa Zeta-chain-associated protein kinase (ZAP-70).[5][7] Lck then further phosphorylates and activates the recruited ZAP-70, which in turn phosphorylates downstream adaptor proteins like Linker for Activation of T cells (LAT), propagating the signal cascade that ultimately leads to transcriptional activation and a full T cell response.[6][7]
The Lck Signaling Pathway
The initiation of TCR signaling is a tightly regulated process orchestrated by the spatial and conformational dynamics of Lck. While a significant portion of Lck in resting T cells is constitutively active, its kinase activity is held in check by spatial segregation from the TCR and the action of phosphatases.[5][8] The formation of the IS overcomes this inhibition.
-
TCR-pMHC Engagement and Lck Recruitment: The interaction between the TCR and its cognate pMHC, stabilized by co-receptors CD4 or CD8, brings Lck into the nascent synapse.[5] Both free Lck and co-receptor-bound Lck contribute to ITAM phosphorylation.[3][6] The co-receptors enhance this process by delivering Lck to the TCR-pMHC complex.[5]
-
Lck Activation and ITAM Phosphorylation: Within the synapse, local conditions favor Lck activity. The large phosphatase CD45 is often excluded from the central region of the synapse, tipping the kinase-phosphatase balance towards phosphorylation.[5] Lck phosphorylates the ITAMs on the CD3 chains.[7]
-
ZAP-70 Recruitment and Activation: Phosphorylated ITAMs serve as high-affinity binding sites for the tandem SH2 domains of ZAP-70, recruiting it from the cytosol to the TCR complex.[7]
-
Signal Propagation: Lck phosphorylates ZAP-70, leading to its full activation.[5] Activated ZAP-70 then phosphorylates key downstream targets, including the adaptor proteins LAT and SLP-76, which scaffold the formation of a larger signaling complex that activates pathways such as the PLC-γ1/calcium mobilization pathway and the ERK/MAPK pathway.[6][9]
-
Co-stimulation via CD28: Lck also plays a role in co-stimulatory signaling through the CD28 receptor.[6] CD4 and CD28 cooperate to induce and sustain Lck autophosphorylation and activation at the synapse.[10][11] Lck phosphorylates tyrosine motifs in the CD28 cytoplasmic tail, enabling the recruitment of other signaling molecules like PI3K.[6]
Quantitative Data on Lck Dynamics
The study of Lck's role in the immunological synapse has yielded important quantitative insights into its activity and spatial organization.
| Parameter | Finding | Cell Type / Model | Reference |
| Constitutive Activity | >50% of Lck is in a constitutively active conformation. | Mouse Effector Memory T cells (TEM) | [3] |
| <20% of Lck is in a constitutively active conformation. | Mouse Central Memory T cells (TCM) | [3] | |
| ~40% of total Lck is present in an activated state. | Resting T cells | [6] | |
| Kinase Activity Change | Phosphorylation at Tyr394 results in a ~2-fold increase in kinase activity. | In vitro assay | [12] |
| Lck FRET biosensor ECFP/FRET ratio increased by 43% upon activation. | HeLa cells | ||
| Synaptic Translocation | Lck recruitment to the IS peaks at 1 minute post-stimulation. | Human T cell line | [13] |
| Force Generation | Adhesion forces at the IS, largely LFA-1 dependent, build from 1-2 nN to 14 nN over 30 minutes. | T cell hybridoma and B cell line | [14] |
Experimental Protocols
Characterizing the spatiotemporal dynamics and function of Lck within the immunological synapse requires a suite of advanced imaging and biochemical techniques.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is an ideal technique for imaging signaling molecules at the immunological synapse because it selectively excites fluorophores within a very thin optical section (~100 nm) at the cell-substrate interface.[15][16] This minimizes background fluorescence from the rest of the cell, providing high-contrast images of membrane-proximal events.[16]
Methodology:
-
Surface Preparation: Glass coverslips are coated with activating ligands, such as anti-CD3 antibodies, or a supported lipid bilayer containing mobile pMHC and adhesion molecules (e.g., ICAM-1).[17][18] This mimics the surface of an APC.
-
Cell Preparation: T cells (e.g., Jurkat T cells or primary human T cells) are engineered to express fluorescently tagged Lck (e.g., Lck-GFP).
-
Imaging: The prepared T cells are seeded onto the functionalized coverslip. As the cells interact with the surface and form synapses, they are imaged using a TIRF microscope. The laser beam is directed at the coverslip at a high angle, causing total internal reflection and generating an evanescent wave that excites the Lck-GFP molecules only at the synapse interface.[16]
-
Analysis: Time-lapse image sequences are captured to analyze the dynamics of Lck recruitment, the formation of Lck microclusters, and its colocalization with other synaptic proteins.[19]
References
- 1. A Protocol to Study T-Cell Signaling in an Immune Synapse by Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lck activation: puzzling the pieces together - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lck and the nature of the T cell receptor trigger | Davis Lab Oxford | Structure-Based Immunology [davislab-oxford.org]
- 9. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Lck activity by CD4 and CD28 in the immunological synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 12. The Ciliary Machinery Is Repurposed for T Cell Immune Synapse Trafficking of LCK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Numbers matter: quantitative and dynamic analysis of the formation of an immunological synapse using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Biophysical Aspects of T Lymphocyte Activation at the Immune Synapse [frontiersin.org]
- 15. Analyzing Actin Dynamics at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding immune signaling using advanced imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | New views of the human NK cell immunological synapse: recent advances enabled by super- and high-resolution imaging techniques [frontiersin.org]
- 18. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 19. pnas.org [pnas.org]
Lck Inhibitor III: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Lck Inhibitor III on cytokine production profiles. Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it a key target for modulating immune responses. Lck Inhibitor III is a potent and selective inhibitor of Lck, and understanding its impact on cytokine secretion is crucial for its development as a potential therapeutic agent for T-cell mediated inflammatory diseases and other immunological disorders. This document summarizes the available quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the key signaling pathways involved.
Introduction to Lck and its Role in T-Cell Activation
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-cells and natural killer (NK) cells. It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a downstream signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1. These transcription factors orchestrate the expression of a wide array of genes, including those encoding for various cytokines that are central to the adaptive immune response.
Lck Inhibitor III: Mechanism of Action
Lck Inhibitor III is a cell-permeable compound that acts as a potent inhibitor of Lck.[1] It functions by competing with ATP for its binding site on the kinase domain of Lck, thereby preventing the autophosphorylation and activation of Lck and the subsequent phosphorylation of its downstream targets. The inhibition of Lck effectively blocks the TCR signaling cascade at a very early stage, leading to the suppression of T-cell activation and proliferation.
Key Characteristics of Lck Inhibitor III:
-
IC50 for Lck: 867 nM[1]
-
Cellular Activity: Inhibits Interleukin-2 (IL-2) release in Jurkat T-cells with an IC50 of 1.27 µM.[1]
Signaling Pathways Modulated by Lck Inhibition
The inhibition of Lck by Lck Inhibitor III has profound effects on the signaling pathways downstream of the T-cell receptor. The following diagram illustrates the central role of Lck in T-cell activation and the point of intervention for Lck Inhibitor III.
Effect of Lck Inhibitor III on Cytokine Production Profile
Quantitative data on the effect of Lck Inhibitor III on a broad spectrum of cytokines is limited. The primary reported effect is the inhibition of IL-2 production.
Table 1: Documented Effect of Lck Inhibitor III on Cytokine Production
| Cytokine | Cell Type | Stimulation | Inhibitor Concentration (IC50) | Effect on Production | Reference |
| IL-2 | Jurkat T-cells | CD3 cross-linking and PMA | 1.27 µM | Inhibition | [1] |
To provide a broader perspective on the expected effects of Lck inhibition, the following table summarizes findings from studies using other Lck inhibitors or Lck-deficient models. It is crucial to note that these results may not be directly extrapolated to Lck Inhibitor III.
Table 2: Effects of Other Lck Inhibitors and Lck Deficiency on Cytokine Production
| Cytokine | Inhibitor/Model | Cell Type/Organism | Effect on Production |
| TNF-α | A-770041 | Mouse CD4+ T-cells | Reduction |
| IFN-γ | A-770041 | Mouse CD4+ T-cells | Reduction |
| IL-17A | A-770041 | Mouse CD4+ T-cells | Reduction |
| IL-4 | Lck-deficient | Mouse Th2 cells | Impaired |
| IL-5 | Lck-deficient | Mouse Th2 cells | Normal |
| IL-10 | Lck-deficient | Mouse Th2 cells | Normal |
| IL-13 | Lck-deficient | Mouse Th2 cells | Normal |
Experimental Protocols
A detailed experimental protocol for assessing the effect of Lck Inhibitor III on the cytokine production profile in Jurkat T-cells is provided below. This protocol is a generalized procedure based on common laboratory practices.
In Vitro Cytokine Release Assay in Jurkat T-cells
Objective: To quantify the in vitro effect of Lck Inhibitor III on the production of a panel of cytokines by stimulated Jurkat T-cells.
Materials:
-
Jurkat E6-1 T-cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lck Inhibitor III (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Multi-analyte bead-based immunoassay kit (e.g., Luminex) for cytokine quantification (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-5, IL-10, IL-17A)
-
Plate reader compatible with the chosen immunoassay
Workflow Diagram:
Procedure:
-
Cell Culture: Maintain Jurkat E6-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Cells should be in the logarithmic growth phase.
-
Cell Seeding: On the day of the experiment, harvest the cells, determine cell viability (e.g., using trypan blue exclusion), and resuspend in fresh medium to a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of Lck Inhibitor III in complete RPMI-1640 medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.1%. Add 50 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO only). Incubate the plate for 1-2 hours at 37°C.
-
Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in complete RPMI-1640 medium. Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the kinetics of cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the collected supernatants for the presence and concentration of various cytokines using a multi-analyte bead-based immunoassay according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curves. Determine the IC50 value for the inhibition of each cytokine by Lck Inhibitor III by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Discussion and Future Directions
The available data strongly suggests that Lck Inhibitor III is an effective suppressor of T-cell activation, as evidenced by its potent inhibition of IL-2 production. Based on studies with other Lck inhibitors and Lck-deficient models, it is plausible that Lck Inhibitor III will also modulate the production of other key cytokines such as IFN-γ, TNF-α, and IL-17A, which are critical mediators of inflammatory responses. However, comprehensive studies are required to establish a detailed cytokine production profile for Lck Inhibitor III.
Future research should focus on:
-
Broad-Spectrum Cytokine Profiling: Conducting in-vitro studies using primary human T-cells and various T-cell subsets (Th1, Th2, Th17) to determine the effect of Lck Inhibitor III on a wide range of cytokines.
-
In Vivo Studies: Evaluating the impact of Lck Inhibitor III on cytokine levels in animal models of T-cell mediated diseases.
-
Selectivity Profiling: Further characterizing the selectivity of Lck Inhibitor III against other kinases to better understand its off-target effects.
Conclusion
Lck Inhibitor III is a valuable research tool for studying the role of Lck in T-cell biology and holds potential as a therapeutic candidate for immune-mediated diseases. Its primary documented effect is the potent inhibition of IL-2 production, a cornerstone of T-cell proliferation and activation. While further research is needed to fully elucidate its impact on the broader cytokine network, the inhibition of Lck represents a promising strategy for the targeted modulation of the immune system. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar compounds.
References
Structural Basis of Lck Inhibition: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes and a member of the Src family of non-receptor tyrosine kinases.[1][2] It plays a central role in initiating T-cell receptor (TCR) signaling, which governs T-cell development, activation, and differentiation.[1][3][4] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-CD3 complex, triggering a signaling cascade that ultimately leads to T-cell activation.[3][5][6] Given its pivotal role, aberrant Lck activity is implicated in various pathologies, including autoimmune diseases, transplant rejection, and certain cancers like T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL).[1][7] This makes Lck a compelling therapeutic target for small molecule inhibitors.[2][8]
This technical guide provides an in-depth overview of the structural basis of Lck inhibition by small molecules. It details the various classes of inhibitors, their binding modes within the Lck kinase domain, quantitative binding data, and the experimental protocols used to characterize these interactions.
Lck Signaling Pathway
Lck is a key initiator of the TCR signaling cascade. The pathway begins with the binding of a peptide-MHC complex on an antigen-presenting cell to the TCR on a T-cell. This event brings Lck, which is associated with the co-receptors CD4 or CD8, into proximity with the TCR complex. Lck then phosphorylates the ITAMs on the CD3 and ζ-chains of the TCR complex.[3][9] This phosphorylation creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[10][11] Activated ZAP-70 then phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of multiple signaling branches, including the PLCγ1-Ca2+, RAS-MAPK, and PI3K-Akt pathways, culminating in T-cell activation, proliferation, and cytokine production.[1][10][12]
Structural Basis of Lck Inhibition
The Lck kinase domain, like other members of the Src family, adopts a bi-lobal structure with an ATP-binding site located in the cleft between the N- and C-lobes. Small molecule inhibitors primarily target this ATP-binding site, preventing the phosphorylation of Lck substrates. These inhibitors are broadly classified based on their binding mode and the conformational state of the kinase they recognize.
ATP-Competitive Inhibitors
The majority of Lck inhibitors are ATP-competitive, meaning they bind to the same site as ATP. These can be further categorized into Type I and Type II inhibitors.
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG motif" in the activation loop is in the "in" state (DFG-in).[13] They typically form hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine ring of ATP. Because the active conformation is highly conserved across many kinases, achieving selectivity with Type I inhibitors can be challenging.[14]
-
Type II Inhibitors: These inhibitors bind to and stabilize an inactive conformation of the kinase, specifically the "DFG-out" state.[13][15] In this conformation, the aspartate residue of the DFG motif is flipped out of its active position. Type II inhibitors occupy the ATP binding site and also extend into an adjacent hydrophobic pocket created by the DFG-out conformation.[13] This additional interaction space can be exploited to achieve greater selectivity compared to Type I inhibitors.[13]
Covalent Inhibitors
Covalent inhibitors form an irreversible bond with a specific amino acid residue in or near the ATP-binding site.[16][17] These inhibitors typically contain a reactive "warhead," such as an acrylamide group, that can form a covalent bond with a nucleophilic residue, most commonly a cysteine.[16] This irreversible binding can lead to prolonged target engagement and high potency.[17] The design of targeted covalent inhibitors aims to achieve high selectivity by ensuring that the covalent bond is formed only after the inhibitor has specifically bound to the target kinase.[17]
Allosteric Inhibitors
Allosteric inhibitors represent a distinct class that binds to a site on the kinase remote from the ATP-binding pocket.[14][18] This binding event induces a conformational change in the kinase that leads to its inhibition. Because allosteric sites are generally less conserved than the ATP-binding site, allosteric inhibitors have the potential for very high selectivity.[14][18] To date, the discovery of allosteric Lck inhibitors is an area of active research.[1]
Quantitative Data on Lck Inhibitors
The potency of Lck inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of Lck by 50%.[19] Other important parameters include the inhibitor constant (Ki) and the dissociation constant (Kd). The following table summarizes the IC50 values for several well-characterized Lck inhibitors.
| Inhibitor | Class/Scaffold | Lck IC50 (nM) | Other Notable Targets (IC50, nM) | Reference |
| Dasatinib | Multi-kinase | 1.1 | Abl (0.6), Src (0.8), c-Kit (12) | [20] |
| Saracatinib (AZD0530) | Src family | 2.7 | c-Yes, Fyn, Lyn, Blk, Fgr | [21] |
| PP2 | Pyrazolopyrimidine | 4 | Fyn (5) | [21] |
| A-770041 | Pyrazolopyrimidine | 147 | Src family | [1] |
| WH-4-023 | Dual Lck/Src | 2 | Src (6) | [21] |
| Compound XII | 2-aminopyrimidine carbamate | 0.6 | Src (1), Kdr (140), Syk (200) | [1] |
| Compound V | Aminoquinazoline | 4 | Fyn (128), Src (632) | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The characterization of Lck inhibitors involves a combination of biochemical, biophysical, and structural biology techniques.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of Lck. A common workflow involves incubating the recombinant Lck enzyme with a substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of the inhibitor.[22] The amount of phosphorylated substrate is then quantified to determine the level of inhibition.
Example Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant Lck, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding a solution of MgCl2 and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). The phosphorylated peptide will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filters extensively with a phosphoric acid solution to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
Biophysical Assays
-
Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) of an inhibitor to Lck in real-time. The Lck protein is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of an inhibitor to Lck. This allows for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction.
X-ray Crystallography
X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of an Lck-inhibitor complex at atomic resolution.[8]
General Protocol:
-
Protein Expression and Purification: Express and purify a soluble, stable form of the Lck kinase domain.
-
Complex Formation: Incubate the purified Lck with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals of the Lck-inhibitor complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the complex. Refine the model to best fit the experimental data. The resulting structure reveals the detailed molecular interactions, including hydrogen bonds and van der Waals contacts, between the inhibitor and Lck.[8]
Conclusion
The development of small molecule inhibitors of Lck is a promising therapeutic strategy for a range of diseases. A thorough understanding of the structural basis of Lck inhibition is paramount for the rational design of potent and selective inhibitors. By leveraging detailed structural information from X-ray crystallography and quantitative binding data from biochemical and biophysical assays, researchers can exploit subtle differences in the ATP-binding site and surrounding regions to achieve selectivity against other Src family kinases and the broader kinome. The continued exploration of diverse chemical scaffolds and novel inhibitory mechanisms, such as allosteric and covalent inhibition, will be crucial in advancing the next generation of Lck-targeted therapeutics.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Distinct Mechanisms Regulate Lck Spatial Organization in Activated T Cells [frontiersin.org]
- 7. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Structural analysis of the lymphocyte-specific kinase Lck in complex with non-selective and Src family selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 12. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. selleckchem.com [selleckchem.com]
- 22. BindingDB PrimarySearch_ki [bindingdb.org]
Methodological & Application
Application Notes and Protocols for Lck Inhibitor III in Primary Human T-Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Lck Inhibitor III in primary human T-cell cultures. The protocols outlined below are based on established methodologies for studying Lck inhibition in T-lymphocytes and can be adapted for specific experimental needs.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-cells, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[1][2] Inhibition of Lck is a key strategy for modulating T-cell activation, proliferation, and cytokine production, making Lck inhibitors valuable tools in immunology research and potential therapeutics for autoimmune diseases and T-cell malignancies. Lck Inhibitor III is a potent inhibitor of Lck, and this document provides detailed protocols for its application in primary human T-cells. A PhD thesis has documented the use of Lck Inhibitor III (CAS 1188890-30-3) in primary human T-lymphocytes.[3]
Product Information
| Property | Value | Reference |
| Compound Name | Lck Inhibitor III | [4] |
| CAS Number | 1188890-30-3 | [4][5] |
| Mechanism of Action | ATP-competitive inhibitor of Lck | [5] |
| IC50 (Lck) | 867 nM | [4][5] |
| IC50 (IL-2 synthesis, Jurkat cells) | 1.27 µM | [4][6] |
| Aqueous Solubility | 27 µg/mL in 50 mM PBS, pH 7.4 | [5] |
Lck Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling cascades that culminate in T-cell activation, proliferation, and cytokine secretion.
Experimental Protocols
Preparation of Lck Inhibitor III Stock Solution
Proper preparation of the inhibitor stock solution is crucial for experimental reproducibility.
Materials:
-
Lck Inhibitor III (solid form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for handling and storage of Lck Inhibitor III.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of Lck Inhibitor III in DMSO. For example, for a compound with a molecular weight of 456.5 g/mol , dissolve 4.57 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Stock solutions are typically stable for up to 3-6 months.[5]
Isolation and Culture of Primary Human T-Cells
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and subsequent purification of T-cells.
Materials:
-
Human peripheral blood or buffy coat
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Human T-cell isolation kit (negative selection)
Protocol:
-
Dilute the blood or buffy coat 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI and count the cells.
-
Isolate T-cells from the PBMC population using a human T-cell isolation kit following the manufacturer's protocol.
-
Resuspend the purified T-cells in complete RPMI at a concentration of 1 x 10^6 cells/mL.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell proliferation in response to stimulation, with and without the Lck inhibitor.
Materials:
-
Purified primary human T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Lck Inhibitor III stock solution
-
Complete RPMI
-
96-well flat-bottom plate
-
Flow cytometer
Protocol:
-
Label T-cells with CFSE at a final concentration of 1-5 µM in PBS for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI and incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI.
-
Pre-treat the cells with various concentrations of Lck Inhibitor III (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody (or with anti-CD3/CD28 beads).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Data Presentation: Effect of Lck Inhibitors on T-Cell Proliferation
| Inhibitor | Cell Type | Stimulation | IC50 | Reference |
| Dasatinib | Human PBMCs | Anti-CD3/CD28 | 2.8 nM | [7] |
| Dasatinib | Purified Human T-cells | OKT3 | 11 nM | [8] |
| A-770041 | Not specified | Not specified | 147 nM | [9] |
Cytokine Release Assay
This protocol measures the production of key cytokines, such as IL-2 and IFN-γ, following T-cell activation.
Materials:
-
Purified primary human T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
Lck Inhibitor III stock solution
-
Complete RPMI
-
96-well plate
-
ELISA or Luminex kit for desired cytokines
Protocol:
-
Seed purified T-cells (1 x 10^6 cells/mL) in a 96-well plate.
-
Pre-treat the cells with Lck Inhibitor III or DMSO for 1 hour.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatant by centrifugation.
-
Measure the concentration of cytokines in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.
Data Presentation: Effect of Lck Inhibitors on Cytokine Production
| Inhibitor | Cell Type | Cytokine | Stimulation | IC50 / Effect | Reference |
| Lck Inhibitor III | Jurkat | IL-2 | CD3 cross-linking + PMA | 1.27 µM | [4][6] |
| Dasatinib | Human PBMCs | IL-2, IFN-γ, TNF-α | Anti-CD3/CD28 | Potent inhibition at 10 nM | [7][10] |
| A-770041 | Whole Blood | IL-2 | Concanavalin A | EC50 ~80 nM | [9] |
Western Blot Analysis of Lck Phosphorylation
This assay directly assesses the inhibitory effect of Lck Inhibitor III on Lck activation.
Materials:
-
Purified primary human T-cells
-
Lck Inhibitor III stock solution
-
Anti-CD3 antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-total Lck
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Pre-treat T-cells with Lck Inhibitor III or DMSO for 1 hour.
-
Stimulate the cells with anti-CD3 antibody for 5-15 minutes at 37°C.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-Lck (Tyr394) and total Lck.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Experimental Workflow
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Titrate primary and secondary antibody concentrations.
-
Low T-cell proliferation: Confirm the potency of stimulating antibodies. Ensure optimal cell density and culture conditions.
-
Inhibitor precipitation: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility.
Conclusion
These application notes provide a framework for investigating the effects of Lck Inhibitor III on primary human T-cells. By following these protocols, researchers can effectively assess the impact of Lck inhibition on T-cell proliferation, cytokine production, and intracellular signaling pathways. As with any experimental system, optimization of inhibitor concentrations and incubation times may be necessary for specific research questions.
References
- 1. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lck Inhibitor III - CAS 1188890-30-3 - Calbiochem | 428207 [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lck Inhibitor III in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1] Its involvement in various cellular processes makes it a key therapeutic target for a range of diseases, including autoimmune disorders, cancer, and transplant rejection.[1][2] Lck Inhibitor III is a cell-permeable, tri-substituted pyrimidine that acts as a potent and selective inhibitor of Lck kinase.[3] These application notes provide detailed protocols and data for the use of Lck Inhibitor III in in vivo mouse studies, intended to guide researchers in designing and executing their experiments.
Data Presentation
Lck Inhibitor III Properties
| Parameter | Value | Reference |
| IC50 (Lck kinase) | 867 nM | [4][5] |
| IC50 (IL-2 Synthesis, Jurkat cells) | 1.27 µM | [4][5] |
| Oral Bioavailability (F) in mice | 22% (at 10 mg/kg) | [3] |
| Aqueous Solubility | 27 µg/ml in 50 mM PBS, pH 7.4 | [3] |
Signaling Pathway
The diagram below illustrates the central role of Lck in the T-cell receptor signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This initiates a downstream signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive T-cell activation and cytokine production. Lck Inhibitor III blocks this cascade at an early stage by inhibiting the kinase activity of Lck.
Caption: Lck signaling pathway in T-cells and the point of inhibition by Lck Inhibitor III.
Experimental Protocols
Formulation of Lck Inhibitor III for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of Lck Inhibitor III for oral (p.o.) or intraperitoneal (i.p.) administration in mice.
Materials:
-
Lck Inhibitor III (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle):
-
Weigh the required amount of Lck Inhibitor III based on the desired final concentration and dosing volume.
-
In a sterile microcentrifuge tube, dissolve the Lck Inhibitor III powder in DMSO. Vortex thoroughly until fully dissolved.
-
Add PEG300 to the DMSO solution and vortex until the mixture is homogeneous.
-
Add Tween 80 to the solution and vortex again to ensure complete mixing.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to bring it to the final volume.
-
If any precipitation is observed, briefly sonicate the solution in a water bath until it becomes clear.
-
The final formulation should be prepared fresh before each administration.
Note: The solubility of Lck Inhibitor III is a key consideration. The provided vehicle composition is a common starting point for poorly soluble compounds. It is crucial to perform a small-scale formulation test to ensure the inhibitor remains in solution at the desired concentration.
In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of Lck Inhibitor III in a mouse model of cancer.
Animal Model:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells (or another suitable syngeneic tumor cell line)
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of Lck Inhibitor III in a mouse tumor model.
Protocol:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the flank of each BALB/c mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle control and Lck Inhibitor III).
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle solution daily via oral gavage or intraperitoneal injection.
-
Lck Inhibitor III Group: Administer Lck Inhibitor III at a predetermined dose (e.g., 10-50 mg/kg) daily via the same route as the vehicle. The oral bioavailability of 22% at 10 mg/kg suggests that oral administration is a viable route.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific treatment duration.
-
At the endpoint, euthanize the mice and harvest tumors and spleens.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze the immune cell populations, particularly T-cell subsets (CD4+, CD8+, regulatory T-cells) and their activation status (e.g., CD69, CD25 expression).
-
Immunohistochemistry (IHC): Fix and embed tumor tissues to perform IHC staining for markers such as CD3 (to visualize T-cell infiltration) and phosphorylated Lck (to assess target engagement).
-
Pharmacodynamic (PD) Assay for Target Engagement
Objective: To confirm that Lck Inhibitor III is hitting its target in vivo by measuring the inhibition of Lck phosphorylation.
Protocol:
-
Administer a single dose of Lck Inhibitor III or vehicle to tumor-bearing or naive mice.
-
At various time points post-dose (e.g., 1, 4, 8, 24 hours), collect blood and/or spleens.
-
Isolate peripheral blood mononuclear cells (PBMCs) from blood or splenocytes from the spleen.
-
Prepare protein lysates from the isolated cells.
-
Perform Western blotting on the lysates using antibodies against phosphorylated Lck (p-Lck) and total Lck.
-
Quantify the band intensities to determine the ratio of p-Lck to total Lck, which will indicate the degree of target inhibition at different time points.
Conclusion
These application notes provide a framework for the in vivo evaluation of Lck Inhibitor III in mouse models. The provided protocols for formulation, efficacy studies, and pharmacodynamic assessment are intended as a starting point. Researchers should optimize these protocols based on their specific experimental goals and animal models. The quantitative data on Lck Inhibitor III's potency and bioavailability, combined with the detailed methodologies, will aid in the design of robust and informative preclinical studies.
References
- 1. scbt.com [scbt.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An In Vivo Mouse Model to Measure Naïve CD4 T Cell Activation, Proliferation and Th1 Differentiation Induced by Bone Marrow-derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Lck and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and analysis of phosphorylated Lymphocyte-specific protein tyrosine kinase (p-Lck) and its key downstream signaling targets using Western blotting. This guide is designed to assist researchers in obtaining reliable and reproducible results for assessing T-cell activation and related signaling pathways.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. The phosphorylation of Lck at specific tyrosine residues is a key event that modulates its kinase activity and subsequent downstream signaling. Monitoring the phosphorylation status of Lck and its substrates is therefore essential for understanding T-cell activation, immune responses, and the development of novel immunomodulatory therapies. Western blotting is a widely used technique to detect and quantify specific proteins, including their phosphorylated forms, in complex biological samples.
Lck Signaling Pathway
Upon T-cell receptor (TCR) engagement, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates several downstream adaptor proteins and enzymes, including SLP-76, VAV1, and PLCγ-1, initiating a signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production.[1][2][3]
Caption: Lck Signaling Cascade leading to T-cell activation.
Quantitative Data Summary
The following tables provide a summary of quantitative data for p-Lck and its downstream targets, including their molecular weights and recommended antibody dilutions for Western blotting.
| Protein Name | Phosphorylation Site | Approximate Molecular Weight (kDa) |
| p-Lck | Tyr394 (activating) | 56 |
| p-Lck | Tyr505 (inhibitory) | 56 |
| p-ZAP-70 | Tyr319 / Tyr493 | 70 |
| p-SLP-76 | Tyr113 / Tyr128 / Ser376 | 76 |
| p-VAV1 | Tyr160 / Tyr174 | 95 |
| p-PLCγ-1 | Tyr771 / Tyr783 | 155 |
| Target Protein | Primary Antibody Dilution Range |
| p-Lck (Tyr394) | 1:500 - 1:2000 |
| p-Lck (Tyr505) | 1:1000 |
| p-ZAP-70 (Tyr319/Syk Tyr352) | 1:1000[4] |
| p-ZAP-70 (Tyr493) | 1:1000[5] |
| p-SLP-76 (Tyr113) | 1:500 - 1:2000[6] |
| p-SLP-76 (Ser376) | 1:1000[7] |
| p-VAV1 (Tyr160) | 1:1000 - 1:3000[8] |
| p-VAV1 (Tyr174) | 1:500 - 1:2000[9] |
| p-PLCγ-1 (Tyr771) | 1:1000[10] |
| p-PLCγ-1 (Tyr783) | 1:1000[11] |
Detailed Experimental Protocol
This protocol outlines the key steps for performing a Western blot to detect phosphorylated Lck and its downstream targets.
Caption: General workflow for Western blot analysis.
Sample Preparation
Proper sample preparation is critical for the preservation of protein phosphorylation.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[12] Commonly used phosphatase inhibitors include sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanadate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Denaturation:
-
Mix the protein lysate with 4X Laemmli sample buffer to a final 1X concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge briefly before loading onto the gel.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the phospho-specific primary antibody in 5% BSA in TBST according to the manufacturer's recommendations (see table above).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Reprobing (Optional)
To detect total protein levels as a loading control, the membrane can be stripped of the phospho-specific antibodies and reprobed with an antibody against the total, non-phosphorylated form of the protein.
-
Stripping:
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (commercially available or a self-made buffer typically containing SDS and a reducing agent like β-mercaptoethanol) for 15-30 minutes at 50°C with agitation.
-
Wash the membrane extensively with TBST to remove the stripping buffer.
-
-
Reprobing:
-
Block the stripped membrane again with 5% BSA in TBST for 1 hour.
-
Proceed with the primary and secondary antibody incubations as described above, using an antibody that recognizes the total protein of interest.
-
By following this detailed protocol, researchers can effectively analyze the phosphorylation status of Lck and its downstream targets, providing valuable insights into T-cell signaling and function.
References
- 1. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. Regulation of Vav-SLP-76 binding by ZAP-70 and its relevance to TCR zeta/CD3 induction of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-Zap-70 (Tyr319)/Syk (Tyr352) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Zap-70 (Tyr493)/Syk (Tyr526) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-SLP76 (Tyr113) Polyclonal Antibody (BS-13663R) [thermofisher.com]
- 7. Phospho-SLP-76 (Ser376) (E3G9U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. genebiosystems.com [genebiosystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Phospho-PLCgamma1 (Tyr771) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-PLCγ1 (Tyr783) (D6M9S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Lck Inhibitor III for IL-2 Synthesis Inhibition in Jurkat Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for modulating T-cell activation and immune responses.[1][2] Lck initiates a signaling cascade upon TCR engagement, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), recruitment of other kinases, and ultimately, T-cell activation.[3][4] A hallmark of T-cell activation is the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and differentiation.[5] The Jurkat cell line, a human leukemic T-cell line, is a widely used model for studying T-cell signaling and IL-2 production.[5] Lck Inhibitor III is a potent inhibitor of Lck and has been shown to effectively block IL-2 synthesis in Jurkat cells.[6] This document provides detailed protocols for utilizing Lck Inhibitor III in a Jurkat cell-based IL-2 synthesis inhibition assay, a valuable tool for screening and characterizing potential immunomodulatory compounds.
Principle of the Assay
This assay quantifies the ability of Lck Inhibitor III to inhibit the production of IL-2 in Jurkat T-cells. Jurkat cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) or ionomycin to induce T-cell activation and subsequent IL-2 synthesis.[7] PMA directly activates protein kinase C (PKC), and PHA is a lectin that binds to glycoproteins on the T-cell surface, including the TCR, leading to a low-level stimulation of the signaling cascade required for IL-2 secretion.[7] The combination of these agents strongly enhances IL-2 production. By treating the cells with varying concentrations of Lck Inhibitor III prior to stimulation, a dose-dependent inhibition of IL-2 production can be measured, typically by an Enzyme-Linked Immunosorbent Assay (ELISA). A parallel cell viability assay is crucial to ensure that the observed inhibition of IL-2 synthesis is not due to cytotoxic effects of the compound.[8]
Lck Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Lck in the T-cell activation cascade leading to IL-2 production.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integration of Kinase and Calcium Signaling at the Level of Chromatin Underlies Inducible Gene Activation in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. agilent.com [agilent.com]
- 8. Inhibitors of IL-2 production and IL-2 receptor expression in human leukemic T-cell line, Jurkat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assay Using Recombinant Lck
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1][2][3] Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[1][4] This leads to the recruitment and activation of downstream signaling molecules, ultimately resulting in T-cell activation, proliferation, and cytokine release.[3][4] Given its pivotal role in T-cell function, Lck is a key therapeutic target for autoimmune diseases, inflammatory disorders, and cancer.[5][6]
This document provides a detailed protocol for performing an in vitro kinase assay using recombinant human Lck. The protocol is designed for screening potential Lck inhibitors and characterizing their activity.
Lck Signaling Pathway
The diagram below illustrates a simplified Lck signaling pathway, highlighting its central role in initiating T-cell activation.
Quantitative Data Summary
The following tables summarize typical concentrations and conditions for an in vitro Lck kinase assay. These values may require optimization depending on the specific lot of recombinant Lck and the detection method used.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Recombinant Lck | 0.1 - 0.5 mg/mL[7] | 1 - 10 ng/reaction |
| Poly(Glu,Tyr) 4:1 Substrate | 1 mg/mL[8][9] | 0.2 - 1 mg/mL |
| ATP | 10 mM[8][9] | 10 - 100 µM |
| MgCl₂ | 1 M | 10 - 25 mM[7][9] |
| MnCl₂ | 1 M[8] | 2 - 12.5 mM[10][11] |
| DTT | 1 M | 0.25 - 1 mM[2][8] |
Table 2: Typical Kinase Assay Buffer Compositions
| Buffer Component | Concentration | pH |
| Buffer System 1 | ||
| Tris-HCl | 40-50 mM[5][8] | 7.4-7.5[5][8] |
| MgCl₂ | 10-20 mM[7][11] | |
| MnCl₂ | 2.5 mM[8] | |
| BSA | 0.1 mg/mL[8][11] | |
| DTT | 50 µM[8] | |
| Buffer System 2 | ||
| MOPS | 25 mM[9] | 7.2[9] |
| beta-glycerolphosphate | 12.5 mM[9] | |
| MgCl₂ | 25 mM[9] | |
| EGTA | 5 mM[9] | |
| EDTA | 2 mM[9] | |
| DTT | 0.25 mM[9] |
Experimental Protocol: In Vitro Lck Kinase Assay (ADP-Glo™ Format)
This protocol is based on a luminescent ADP-Glo™ kinase assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2][5][8]
Materials:
-
Kinase Assay Buffer (see Table 2 for examples)
-
Dithiothreitol (DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Putative Lck inhibitors (e.g., Dasatinib, PP2)[12]
-
Nuclease-free water
-
White, opaque 96-well or 384-well plates
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Kinase Assay Buffer. Add fresh DTT to the buffer just before use.
-
Prepare a serial dilution of the test compounds (potential inhibitors) in the Kinase Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Dilute the recombinant Lck enzyme to the desired concentration in Kinase Dilution Buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 ng per reaction.
-
Prepare the substrate/ATP mixture. For example, for a final concentration of 100 µM ATP and 0.5 mg/mL substrate, mix the appropriate volumes of ATP stock, substrate stock, and Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the diluted Lck enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well. The final reaction volume will be 25 µL.
-
Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
To stop the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to allow for the depletion of the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the Lck kinase activity. To determine the inhibitory effect of the test compounds, calculate the percentage of inhibition relative to the vehicle control. An IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting and Considerations
-
Enzyme Concentration: The amount of recombinant Lck used is critical. Too much enzyme can lead to a very rapid reaction that is difficult to inhibit, while too little will result in a weak signal. It is recommended to perform an enzyme titration to determine the optimal concentration.
-
ATP Concentration: The concentration of ATP can affect the apparent potency of ATP-competitive inhibitors. Assays are often performed at the Kₘ value of ATP for the kinase to provide a standardized measure of inhibitor potency.
-
Substrate: Poly(Glu,Tyr) 4:1 is a common generic substrate for tyrosine kinases.[2][8][9] For more specific assays, a peptide substrate corresponding to a known in vivo phosphorylation site of Lck can be used.
-
Controls: Always include a "no enzyme" control to determine the background signal and a "no inhibitor" (vehicle) control to represent 100% enzyme activity. A known Lck inhibitor, such as Staurosporine or Dasatinib, can be used as a positive control for inhibition.[7][12]
-
Detection Method: While this protocol describes a luminescence-based assay, other detection methods can be used, such as fluorescence resonance energy transfer (FRET)[13], LanthaScreen™, or traditional radiometric assays using [γ-³³P]ATP.[9] The choice of detection method will depend on the available instrumentation and throughput requirements.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. LCK Kinase Enzyme System [worldwide.promega.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 5. france.promega.com [france.promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Recombinant Human Active Lck Protein, CF 3704-KS-010: R&D Systems [rndsystems.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. se.promega.com [se.promega.com]
- 12. selleckchem.com [selleckchem.com]
- 13. FRET biosensor to visual Lck kinase activity during TCR activation [escholarship.org]
Application Note: Flow Cytometry Analysis of T-Cell Activation in the Presence of an Lck Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules.[1] This event triggers a complex intracellular signaling cascade crucial for T-cell proliferation, differentiation, and cytokine production.[2] A key proximal signaling molecule in this pathway is the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src kinase family.[3]
Upon TCR engagement, Lck is one of the first enzymes to be activated.[4] It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the TCR-associated CD3 chains.[1][2][5] This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated by Lck.[1][2][3] The activation of ZAP-70 propagates the signal downstream, leading to the activation of transcription factors that drive the expression of activation markers such as CD69 and CD25 (the alpha chain of the IL-2 receptor), and effector molecules.[2][6]
Given its critical role, Lck is a significant therapeutic target for modulating T-cell activity in autoimmune diseases and certain T-cell malignancies.[4] Lck inhibitors are small molecules designed to block the kinase activity of Lck, thereby preventing the initiation of the TCR signaling cascade and dampening the T-cell response.[4][7]
This application note provides a detailed protocol for analyzing the effect of an Lck inhibitor on T-cell activation using multi-color flow cytometry. By measuring the expression of key activation markers like CD69 and CD25 on T-cell subsets, researchers can effectively quantify the inhibitory potential of candidate compounds.
T-Cell Activation Signaling Pathway
The diagram below illustrates the initial signaling cascade upon TCR engagement, highlighting the central role of Lck. Lck inhibitors block the phosphorylation of ITAMs, thereby halting the downstream signaling required for T-cell activation.
References
- 1. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
preparing Lck Inhibitor III stock solution and working concentration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and use of Lck Inhibitor III, a potent and cell-permeable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). These guidelines are intended for researchers in immunology, oncology, and drug development investigating T-cell signaling and other Lck-dependent pathways.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the Src family of tyrosine kinases, primarily expressed in T-cells and natural killer cells.[1][2] It plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade upon antigen recognition.[1][3] Lck's function is integral to T-cell activation, proliferation, and differentiation, making it a key target for therapeutic intervention in autoimmune diseases and certain cancers.[3][4] Lck Inhibitor III is a tri-substituted amine that acts as a potent inhibitor of Lck by targeting its ATP-binding site.[5][6]
Physicochemical Properties and Efficacy
A clear understanding of the inhibitor's properties is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| Molecular Weight | 478.54 g/mol | [7][8] |
| Molecular Formula | C₂₅H₃₀N₆O₄ | [7][8] |
| CAS Number | 1188890-30-3 | [7][8] |
| IC₅₀ (Lck) | 867 nM | [7][8] |
| IC₅₀ (IL-2 Synthesis) | 1.27 µM (in Jurkat cells) | [8] |
Lck Signaling Pathway
Lck is an early and crucial component of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex. This initiates a downstream signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of transcription factors like NF-κB and NFAT, which drive T-cell activation and cytokine production.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Lck Inhibitor III - CAS 1188890-30-3 - Calbiochem | 428207 [merckmillipore.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
Lck Inhibitor III: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research purposes only. Limited in vivo data for Lck Inhibitor III has been published. Therefore, these guidelines are based on the available information for this compound, supplemented with general protocols for administering small molecule inhibitors to animal models. It is imperative to conduct pilot studies to determine the optimal dosage, administration route, and tolerability for your specific animal model and experimental design.
Introduction
Lck Inhibitor III (CAS 1188890-30-3) is a cell-permeable, ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation and development.[1][2] Inhibition of Lck is a therapeutic strategy for T-cell mediated inflammatory and autoimmune diseases.[3] Lck Inhibitor III has demonstrated improved aqueous solubility and in vivo bioavailability compared to earlier Lck inhibitors, making it a candidate for in vivo studies.[4]
These notes provide an overview of the available data and generalized protocols for the administration of Lck Inhibitor III in animal models.
Quantitative Data Summary
The following table summarizes the available quantitative data for Lck Inhibitor III and other relevant Lck inhibitors for comparative purposes.
| Compound | Parameter | Value | Species/System | Citation |
| Lck Inhibitor III | IC50 (Lck) | 867 nM | Biochemical Assay | [5] |
| IC50 (IL-2 Release) | 1.27 µM | Jurkat T-cells | [4][5] | |
| Aqueous Solubility | 27 µg/mL | 50 mM PBS, pH 7.4 | [4] | |
| Bioavailability (F) | 22% | Animal Model (species not specified) | [4] | |
| Lck Inhibitor | ED50 (IL-2 Production) | 4 mg/kg (i.p.) | Mice | [6] |
| Oral Lck Inhibitor | ED50 (Arthritis) | 24 mg/kg (p.o.) | Animal Model | |
| Cmax | 82 ng/mL | Animal Model (5 mg/kg, p.o.) | ||
| AUC (0-inf) | 862 ng*h/mL | Animal Model (5 mg/kg, p.o.) | ||
| Tmax | 4 h | Animal Model (5 mg/kg, p.o.) | ||
| Bioavailability (F) | 17% | Animal Model (5 mg/kg, p.o.) |
Signaling Pathway and Experimental Workflow
Lck Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Lck in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. This initiates a downstream signaling cascade involving ZAP-70, LAT, and PLCγ1, ultimately leading to T-cell activation, proliferation, and cytokine release.[1][5][7]
Caption: Lck's role in the TCR signaling pathway.
General In Vivo Experimental Workflow
This diagram outlines a typical workflow for evaluating the efficacy of Lck Inhibitor III in an animal model of T-cell mediated disease.
Caption: A general workflow for in vivo studies.
Experimental Protocols
Formulation of Lck Inhibitor III for In Vivo Administration
Note: Due to the limited information on specific formulations used for Lck Inhibitor III in vivo, the following are general suggestions. A pilot study to determine the optimal and most stable formulation is highly recommended.
a) Aqueous-Based Formulation (for Oral or Intravenous administration)
Given its improved aqueous solubility, a simple aqueous formulation may be feasible.
-
Vehicle: Phosphate-buffered saline (PBS), pH 7.4 or 0.9% saline.
-
Procedure:
-
Weigh the required amount of Lck Inhibitor III.
-
Gradually add the vehicle while vortexing or sonicating.
-
Ensure the inhibitor is fully dissolved before administration. Gentle heating may be applied if necessary, but stability should be confirmed.
-
Prepare fresh daily.
-
b) Suspension for Oral Gavage (p.o.)
If the required concentration exceeds the aqueous solubility, a suspension can be prepared.
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) or 1% methylcellulose in sterile water.
-
Procedure:
-
Weigh the Lck Inhibitor III.
-
Add a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating or stirring to achieve a uniform suspension.
-
Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
Prepare fresh daily.
-
c) Solubilization for Intraperitoneal (i.p.) Injection
For poorly soluble compounds, a co-solvent system is often used. This should be used with caution and after assessing for any vehicle-induced toxicity.
-
Vehicle Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.
-
Procedure:
-
Dissolve Lck Inhibitor III in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix.
-
Finally, add saline and mix until a clear solution is formed.
-
Administer immediately after preparation.
-
Administration Routes
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile. Common routes for small molecule inhibitors include oral gavage and intraperitoneal injection.
a) Protocol for Oral Gavage (p.o.) in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the esophagus and stomach.
-
Gavage Needle: Use a sterile, ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for an adult mouse).
-
Administration:
-
Measure the length of the needle against the mouse to ensure it will reach the stomach but not perforate it (from the tip of the nose to the last rib).
-
Gently insert the needle into the mouth, over the tongue, and along the roof of the mouth.
-
Advance the needle smoothly down the esophagus. If resistance is met, withdraw and reposition.
-
Administer the formulated inhibitor at a controlled rate. The volume should not exceed 10 ml/kg body weight.
-
-
Post-Administration: Return the mouse to its cage and monitor for any signs of distress.
b) Protocol for Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Restrain the mouse, exposing the abdomen. Tipping the mouse slightly head-down can help move the abdominal organs away from the injection site.
-
Injection Site: The injection should be given in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Injection:
-
Use a sterile needle (e.g., 25-27 gauge).
-
Lift the skin and peritoneum with the needle tip and insert it at a shallow angle (approximately 10-20 degrees).
-
Aspirate gently to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution. The volume should generally not exceed 10 ml/kg.
-
-
Post-Administration: Return the mouse to its cage and monitor for any adverse reactions.
Considerations for Study Design
-
Pilot Studies: Before initiating a large-scale efficacy study, it is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic profile of Lck Inhibitor III in your specific animal model and with your chosen formulation.
-
Dose Selection: Based on the available in vitro IC50 and the limited in vivo data, a starting dose in the range of 5-25 mg/kg could be considered for pilot studies.
-
Control Groups: Appropriate control groups are essential, including a vehicle control group to account for any effects of the formulation and administration procedure.
-
Monitoring: Regular monitoring of animal health, including body weight, clinical signs of toxicity, and disease-specific scores, is critical throughout the study.
-
Pharmacodynamic Readouts: To confirm target engagement in vivo, consider measuring the phosphorylation of Lck or its downstream targets in T-cells isolated from treated animals.
By carefully considering these factors and adapting the provided general protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of Lck Inhibitor III.
References
- 1. scbt.com [scbt.com]
- 2. mercury-ltd.co.il [mercury-ltd.co.il]
- 3. Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitubercular evaluation of imidazo[2,1-<i>b</i>][1,3,4]thiadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Lck Inhibitor III insolubility in culture media
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering solubility issues with Lck Inhibitor III in cell culture media.
Troubleshooting Guide
This section addresses common problems related to the insolubility of Lck Inhibitor III during experimental procedures.
Q1: My Lck Inhibitor III precipitated immediately after I added my DMSO stock to the cell culture medium. What went wrong?
This is a common issue that occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution like culture media, where its solubility is much lower.[1][2] The abrupt change in solvent polarity causes the inhibitor to "crash out" of the solution. The final concentration of the inhibitor in the media may have exceeded its aqueous solubility limit.
Q2: How can I prepare a stable, high-concentration stock solution of Lck Inhibitor III?
The most effective approach is to prepare the initial stock solution in 100% anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO).[3] Using fresh, high-quality DMSO is crucial as absorbed moisture can reduce the inhibitor's stability and solubility.[3] Warming the solution gently (up to 50°C) or using a vortex or sonicator can help dissolve the compound completely.[3]
Q3: What is the best method to dilute the DMSO stock solution into my final culture medium to prevent precipitation?
A stepwise or serial dilution strategy is highly recommended.[4] Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution. This can be done by adding the stock to a small volume of serum-free media or PBS, mixing thoroughly, and then transferring this intermediate dilution to the final culture volume. This gradual reduction in DMSO concentration helps keep the inhibitor in solution.[2]
Q4: Even after careful dilution, I see a haze or a fine precipitate in my culture media. What should I do?
If a fine precipitate appears, you can try the following:
-
Ultrasonication: Briefly sonicate the final working solution. This can often redissolve small precipitates.[3]
-
Microscopy Check: Place a drop of the solution on a slide and check for crystals under a microscope. This confirms if precipitation is the issue.[3]
-
Re-evaluate Concentration: The desired final concentration might be too high for the aqueous environment of your culture medium. Consider performing a dose-response experiment to see if a lower, soluble concentration is still effective.
Q5: Could components in my culture medium, such as serum, be causing the precipitation?
Yes, it's possible. While serum proteins can sometimes help stabilize compounds, they can also interact with and cause the precipitation of small molecules.[2][5] To test this, try preparing the final dilution in both serum-free and serum-containing media to see if there is a difference. If precipitation only occurs in the presence of serum, you may need to add the inhibitor to serum-free media first, allow it to equilibrate with the cells for a short period, and then add the serum.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Preparation: Allow the vial of powdered Lck Inhibitor III to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of 100% anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM). Vendor datasheets indicate solubility in DMSO is at least 2.5 mg/mL.[6]
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for 10-15 minutes or warm the solution gently to ensure the inhibitor is completely dissolved.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[3][4]
Protocol 2: Serial Dilution Method for Preparing Working Solutions
-
Objective: To prepare 10 mL of culture medium with a final Lck Inhibitor III concentration of 10 µM and a final DMSO concentration of ≤0.1%.
-
Initial Stock: Use a 10 mM stock solution of Lck Inhibitor III in 100% DMSO.
-
Intermediate Dilution:
-
Pipette 98 µL of serum-free culture medium or PBS into a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM stock solution to the tube.
-
Mix thoroughly by gentle pipetting or vortexing. This creates a 200 µM intermediate solution.
-
-
Final Dilution:
-
Add 500 µL of the 200 µM intermediate solution to 9.5 mL of your final culture medium (which can now contain serum).
-
Mix gently by inverting the tube or swirling the flask. This results in the final 10 µM working solution.
-
Data Presentation
Table 1: Solubility Profile of Lck Inhibitor III
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 2.5 mg/mL | [6] |
| DMSO | 17 mg/mL | [7] |
| DMF | 12 mg/mL | [6] |
| Ethanol | 0.33 mg/mL (Slightly Soluble) | [6] |
| Water | Insoluble | [8] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [6] |
Table 2: Recommended Concentrations
| Parameter | Concentration | Notes |
| Stock Solution | 10-20 mM | Prepared in 100% anhydrous DMSO. |
| Working Concentration (In Vitro) | 1-40 nM | Effective range for inhibiting IL-2 production in Jurkat T cells.[7] |
| IC50 (Lck) | <1 - 7 nM | The concentration required to inhibit 50% of Lck activity.[6][8][9] |
| Final DMSO Concentration | < 0.5% | To avoid cellular toxicity. Many protocols recommend ≤0.1%.[4] |
Visualizations
Caption: Simplified Lck signaling cascade in T-cell activation.
Caption: Troubleshooting workflow for Lck Inhibitor III insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Lck Inhibitor III? 100% anhydrous DMSO is the recommended solvent for preparing primary stock solutions.[3][7] The inhibitor has very poor solubility in aqueous solutions like water or PBS.[6][8]
Q2: What are the recommended storage conditions for Lck Inhibitor III? The solid, powdered form of the inhibitor should be stored at -20°C and is stable for years.[3][4] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles and stored at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[3][4]
Q3: What is a typical working concentration for Lck Inhibitor III in cell culture? The effective working concentration can vary depending on the cell type and experimental goals. However, studies have shown potent inhibition of T-cell receptor-stimulated IL-2 production in Jurkat T cells at concentrations ranging from <1 nM to 40 nM.[7] It is always best practice to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Is Lck Inhibitor III sensitive to light or temperature? While specific data on the light sensitivity of Lck Inhibitor III is not prominently available, it is standard practice for all small molecule inhibitors to protect stock solutions from light by storing them in amber vials or wrapping tubes in foil.[10] The compound is stable as a powder at -20°C. Solutions should be stored frozen and thawed only before use. Avoid repeated temperature fluctuations.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. cellculturedish.com [cellculturedish.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Lck Inhibitor The Lck Inhibitor, also referenced under CAS 213743-31-8, controls the biological activity of Lck. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 213743-31-8 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. phytotechlab.com [phytotechlab.com]
Technical Support Center: Optimizing Lck Inhibitor III Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Lck Inhibitor III in their experiments while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Lck Inhibitor III in cell culture experiments?
A1: A good starting point is to use a concentration range that brackets the reported IC50 values for its biological activity. For Lck Inhibitor III, the IC50 for Lck kinase inhibition is approximately 867 nM, and for the inhibition of IL-2 synthesis in Jurkat cells, it is 1.27 µM.[1] Therefore, a concentration range of 0.1 µM to 5 µM is a reasonable starting point for your initial experiments. However, the optimal concentration will be cell-type and assay-dependent, so it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific conditions.
Q2: How can I determine if the observed cellular effects are due to Lck inhibition or off-target cytotoxicity?
A2: This is a critical question when working with any kinase inhibitor. Here are a few strategies:
-
Dose-response analysis: A specific inhibitor should show a sigmoidal dose-response curve for its intended biological effect (e.g., inhibition of T-cell activation). In contrast, cytotoxicity often exhibits a much sharper dose-response at higher concentrations.
-
Use of multiple inhibitors: If possible, compare the effects of Lck Inhibitor III with another structurally different Lck inhibitor. If both compounds produce the same biological effect at concentrations relevant to their Lck IC50 values, it is more likely that the effect is on-target.
-
Rescue experiments: If the downstream effects of Lck inhibition are known, you may be able to "rescue" the phenotype by adding a downstream activator.
-
Control cell lines: If available, use a cell line that does not express Lck or where Lck is not critical for the pathway you are studying. These cells should be less sensitive to the specific inhibitory effects of the compound.
Q3: What is the best solvent for Lck Inhibitor III, and what is the maximum concentration I can use in my cell culture media?
A3: Lck Inhibitor III is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it into your cell culture medium. The final concentration of DMSO in your culture should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: For how long should I treat my cells with Lck Inhibitor III?
A4: The optimal treatment time will depend on the biological question you are asking. For signaling pathway studies, a short incubation of 1-4 hours may be sufficient. For proliferation or cytokine production assays, longer incubation times of 24-72 hours are common. It is advisable to perform a time-course experiment to determine the optimal duration for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations of Lck Inhibitor III. | 1. The inhibitor concentration is too high for your specific cell type. 2. The cells are particularly sensitive to Lck inhibition. 3. The inhibitor stock solution is degraded or contaminated. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cells. 2. Use a lower concentration range and/or a shorter incubation time. 3. Prepare a fresh stock solution of the inhibitor and filter-sterilize it. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration due to pipetting errors or degradation. 3. Fluctuation in cell culture conditions (e.g., CO2, temperature, humidity). | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh dilutions of the inhibitor for each experiment from a reliable stock. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Maintain consistent cell culture conditions. |
| No inhibition of the target pathway is observed. | 1. The inhibitor concentration is too low. 2. The inhibitor is not active. 3. The readout for pathway inhibition is not sensitive enough. | 1. Increase the concentration of the inhibitor. Ensure the concentration used is appropriate based on the IC50. 2. Test the activity of the inhibitor in a cell-free kinase assay if possible. 3. Use a more sensitive downstream marker of Lck activity (e.g., phosphorylation of a direct Lck substrate). |
| Unexpected or off-target effects are observed. | 1. The inhibitor may be affecting other kinases or cellular processes at the concentration used. 2. The vehicle (DMSO) is causing cellular stress. | 1. Perform a kinase profiling assay to assess the selectivity of the inhibitor. 2. Lower the inhibitor concentration to the minimum effective dose. 3. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle control. |
Data Summary
Table 1: Reported IC50 Values for Lck Inhibitor III
| Target | Assay Condition | IC50 Value | Reference |
| Lck Kinase | In vitro kinase assay | 867 nM | [1] |
| IL-2 Synthesis | Jurkat cells | 1.27 µM | [1] |
Note: The cytotoxic concentration of Lck Inhibitor III has not been extensively reported in the literature. It is highly recommended that researchers determine the cytotoxic concentration in their specific cell line and experimental conditions using the protocols outlined below. A starting point for cytotoxicity testing could be a concentration range from 1 µM to 50 µM.
Experimental Protocols
To determine the optimal, non-cytotoxic concentration of Lck Inhibitor III, we recommend a two-step experimental approach:
-
Determine the Cytotoxic Concentration Range: Use a general cell viability/cytotoxicity assay to identify the concentrations at which Lck Inhibitor III causes significant cell death.
-
Confirm the Mechanism of Cell Death: If cytotoxicity is observed, use more specific apoptosis assays to understand the underlying mechanism.
Determining Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell type to ensure they are in the logarithmic growth phase at the time of the assay.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of Lck Inhibitor III (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the cytotoxic dose-response curve.
Confirming Apoptosis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with Lck Inhibitor III at concentrations identified as cytotoxic or sub-cytotoxic from the MTT assay, along with positive and negative controls.
-
Cell Harvesting: After the treatment period, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Lck Signaling Pathway and the point of inhibition by Lck Inhibitor III.
Caption: Experimental workflow for optimizing Lck Inhibitor III concentration.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
Technical Support Center: Minimizing Variability in Lck Inhibition Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Lym-phocyte-specific protein tyrosine kinase (Lck) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lck and what is its role in T-cell signaling?
Lck, or Lymphocyte-specific protein tyrosine kinase, is a 56 kDa protein belonging to the Src family of tyrosine kinases.[1] It is a critical component in the initial stages of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement with an antigen, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-CD3 complex.[3][4] This action initiates a downstream signaling cascade, leading to T-cell activation, proliferation, and differentiation.[5]
Q2: How is Lck activity regulated?
Lck activity is tightly controlled by a balance of phosphorylation and dephosphorylation at two key tyrosine residues:
-
Activating site (Tyr394): Autophosphorylation at this site in the activation loop leads to a significant increase in Lck kinase activity.[1][4][6]
-
Inhibitory site (Tyr505): Phosphorylation at this C-terminal site by C-terminal Src kinase (Csk) induces a conformational change that inhibits Lck activity.[1][4] The phosphatase CD45 can dephosphorylate this site, thereby activating Lck.[1][7]
Q3: What are the common types of Lck inhibitors?
Lck inhibitors are typically small molecules that target the ATP-binding site of the kinase, preventing the transfer of a phosphate group to its substrates.[8] They can be broadly categorized as:
-
Type I inhibitors: Bind to the active conformation of the kinase.
-
Type II inhibitors: Bind to the inactive "DFG-out" conformation.[9]
-
Covalent inhibitors: Form an irreversible bond with a residue in the active site.
Due to the high homology among Src family kinases, many Lck inhibitors also show activity against other family members like Src and Fyn.[10]
Q4: Why is minimizing variability in Lck inhibition experiments important?
Troubleshooting Guide
This section addresses specific issues that can arise during Lck inhibition experiments.
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions:
| Cause | Solution |
| Cell Line Instability: Continuous passaging of cell lines can lead to genetic drift and altered signaling responses.[11] | Use cells within a defined, low passage number range. Regularly perform cell line authentication (e.g., STR profiling). |
| Inconsistent Cell Health and Density: Cell viability and confluence at the time of the assay can significantly impact results. | Ensure consistent cell seeding density and monitor viability (e.g., via Trypan Blue) before each experiment. Aim for >95% viability. |
| Variable Inhibitor Potency: Improper storage or handling of inhibitor stock solutions can lead to degradation. | Aliquot inhibitor stock solutions to avoid repeated freeze-thaw cycles. Store desiccated at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Inconsistent Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can introduce variability.[13] | Strictly adhere to a standardized protocol. Use calibrated pipettes and ensure uniform temperature control across plates. |
| Serum Batch Variability: Different lots of fetal bovine serum (FBS) contain varying levels of growth factors that can affect signaling pathways. | Test and qualify a large batch of FBS. Use the same lot for a series of related experiments. |
Issue 2: No or Weak Inhibition Observed
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Inhibitor Concentration Range: The tested concentrations may be too low to achieve inhibition. | Perform a wide dose-response curve (e.g., from 1 nM to 100 µM) in initial experiments to determine the approximate IC50. |
| Low Lck Activity in the Assay System: The baseline Lck activity may be too low to detect a significant decrease upon inhibition. | For cell-based assays, consider stimulating cells (e.g., with anti-CD3/CD28 antibodies) to activate the TCR pathway and increase Lck activity.[4] |
| Inactive Inhibitor: The compound may have degraded or may not be active against Lck. | Verify the inhibitor's identity and purity (e.g., via LC-MS). Test a known, potent Lck inhibitor as a positive control. |
| High ATP Concentration (In Vitro Assays): In biochemical assays, high concentrations of ATP can outcompete ATP-competitive inhibitors. | Optimize the ATP concentration, often at or below the Km value for Lck, to increase sensitivity to inhibitors.[13] Note that cellular ATP levels are much higher (~1-10 mM).[13] |
Issue 3: High Background Signal in Western Blots for Phospho-Lck
Possible Causes & Solutions:
| Cause | Solution |
| Ineffective Blocking: Milk-based blockers can cause high background due to the presence of phosphoprotein casein. | Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking and antibody dilutions.[14] |
| Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize the primary antibody concentration. Run a negative control (e.g., lysate from Lck-deficient cells like JCaM1.6).[1] Ensure the secondary antibody does not bind non-specifically. |
| Phosphatase Activity During Sample Prep: Phosphatases in the cell lysate can dephosphorylate Lck, reducing the specific signal. | Always include a cocktail of phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.[14] |
| Buffer Contamination: Using phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding.[15] | Use Tris-based buffers (TBS, TBST) for all washing and antibody incubation steps.[15] |
Quantitative Data Summary
The potency of Lck inhibitors is commonly reported as the half-maximal inhibitory concentration (IC50). These values can vary significantly based on the assay format.
Table 1: IC50 Values of Common Lck Inhibitors in Different Assay Formats
| Inhibitor | Biochemical Assay IC50 (nM) | Cell-Based Assay IC50 (nM) | Notes |
| A-770041 | 147[10] | Varies | A selective Lck inhibitor derived from PP1.[10] |
| BMS-243117 | 4[10] | 1100 (T-cell proliferation)[10] | Potent Lck inhibitor with activity against other Src family kinases.[10] |
| Saracatinib (AZD0530) | ~2.5-4 | ~500 | Dual Src/Abl kinase inhibitor with potent activity against Lck. |
| Dasatinib | ~1-3 | ~1-10 | Multi-kinase inhibitor with very high potency against Lck. |
| PP2 | 4[10] | ~5000 | Commonly used Src family kinase inhibitor, not specific for Lck.[10] |
Note: IC50 values are highly dependent on specific experimental conditions (e.g., ATP concentration, cell type) and should be used as a general guide.
Experimental Protocols & Workflows
Protocol 1: Western Blot for Phospho-Lck (pY394) and Total Lck
This protocol is for assessing Lck activation in a human T-cell line (e.g., Jurkat) following stimulation and inhibitor treatment.
1. Cell Culture and Treatment: a. Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL. b. Pre-incubate cells with the Lck inhibitor (or DMSO vehicle control) for 1-2 hours. c. Stimulate cells with anti-CD3 (e.g., OKT3, 1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies for 5-10 minutes at 37°C.
2. Cell Lysis: a. Pellet cells by centrifugation at 4°C. b. Wash once with ice-cold PBS. c. Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification and Sample Preparation: a. Determine protein concentration using a BCA assay. b. Normalize samples to equal protein concentration. c. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
4. SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. b. Transfer proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14] b. Incubate with a primary antibody against phospho-Lck (Tyr394) overnight at 4°C, diluted in 5% BSA/TBST. c. Wash the membrane 3x for 5 minutes each with TBST.[16] d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash 3x for 5 minutes each with TBST. f. Detect signal using an enhanced chemiluminescence (ECL) substrate.[14]
6. Stripping and Reprobing: a. To normalize for protein loading, strip the membrane using a mild stripping buffer. b. Re-block and probe with a primary antibody for total Lck, followed by a loading control (e.g., GAPDH or β-actin).
Protocol 2: In Vitro Lck Kinase Assay
This protocol measures the direct inhibition of recombinant Lck activity. Commercial kits (e.g., ADP-Glo™, LanthaScreen®) are widely used.[17][18]
1. Reagents:
- Active recombinant Lck enzyme.
- Kinase buffer (e.g., HEPES, MgCl2, DTT).
- ATP (at or near Km concentration).
- Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[18]
- Lck inhibitor serial dilutions.
- Detection reagent (e.g., ADP-Glo™ which measures ADP production).[17]
2. Assay Procedure (384-well plate format): a. Add 2.5 µL of Lck inhibitor dilutions or vehicle control to wells. b. Add 5 µL of Lck enzyme diluted in kinase buffer. c. Incubate for 10-20 minutes at room temperature to allow inhibitor binding. d. Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP. e. Incubate for 30-60 minutes at 30°C. f. Stop the reaction and proceed with the detection step as per the manufacturer's instructions (e.g., add ADP-Glo™ reagent).[17] g. Read the signal (e.g., luminescence) on a plate reader.
3. Data Analysis: a. Subtract background (no enzyme control). b. Normalize data to the positive (vehicle) and negative (no enzyme or potent inhibitor) controls. c. Plot the percent inhibition versus the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Lck activation and TCR signaling cascade.
Experimental Workflow
Caption: General workflow for a cell-based Lck inhibition assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common Lck assay issues.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. scbt.com [scbt.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. se.promega.com [se.promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Weak p-Lck Signal in Western Blot after Inhibition
This guide provides troubleshooting strategies and detailed protocols for researchers encountering weak or absent phospho-Lck (p-Lck) signals in Western blots following treatment with an inhibitor. The information is designed to help you systematically identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my phosphorylated-Lck (p-Lck) signal weak or absent after inhibitor treatment?
A weak or absent p-Lck signal after inhibition can be due to several factors, ranging from expected inhibitor efficacy to technical issues in your experimental protocol. The primary possibilities include:
-
High Inhibitor Efficacy: The inhibitor may be highly effective at the concentration used, leading to a significant and expected decrease in Lck phosphorylation.[1]
-
Issues with Sample Preparation: Degradation of the target protein or dephosphorylation after cell lysis can lead to signal loss.[2][3][4] This is a critical step, as phosphatases become active once the cellular compartments are disrupted.[5]
-
Suboptimal Western Blot Protocol: Problems with protein transfer, antibody concentrations, blocking agents, or detection reagents can all contribute to a weak signal.[6][7]
-
Low Target Protein Abundance: The total amount of Lck protein in your samples might be too low to begin with, making the detection of the phosphorylated fraction challenging.[2][6]
Q2: My p-Lck signal is gone, but how do I confirm it's due to the inhibitor and not an experimental error?
This is a crucial question. The goal is to show that the absence of a signal is the real result.
-
Run Controls: Always include a vehicle-only (e.g., DMSO) treated sample as a positive control for p-Lck signal and an untreated sample to show baseline phosphorylation.
-
Perform an Inhibitor Dose-Response: Test a range of inhibitor concentrations. A dose-dependent decrease in p-Lck signal strongly suggests the inhibitor is working as expected.
-
Check the Total Lck Signal: Always probe your blot for total Lck protein after analyzing p-Lck (either by stripping and reprobing or running a parallel blot).[8] If the total Lck signal is strong and consistent across all lanes (untreated, vehicle, and inhibitor-treated), it indicates that the loss of p-Lck signal is due to a change in phosphorylation status, not a loss of the protein itself.[8]
-
Positive Control Lysate: Use a positive control lysate known to have a strong p-Lck signal (e.g., from a cell line with high Lck activity or stimulated T-cells) to confirm your Western blot workflow and antibody performance are optimal.[9]
Q3: What are the most critical steps in sample preparation to preserve the p-Lck signal?
To prevent dephosphorylation and degradation during sample preparation, you must work quickly and take specific precautions.[3][4]
-
Use Phosphatase and Protease Inhibitors: This is non-negotiable. Add a freshly prepared cocktail of both phosphatase and protease inhibitors to your lysis buffer immediately before use.[2][5][9][10]
-
Keep Everything Cold: Perform all lysis steps on ice using pre-chilled buffers and equipment.[3][4] This slows down the activity of endogenous phosphatases and proteases released during lysis.[3]
-
Choose the Right Lysis Buffer: Use a lysis buffer appropriate for your target protein's location. For membrane-associated proteins like Lck, a RIPA buffer may be suitable.[4]
-
Add Sample Buffer Promptly: After quantifying your protein, immediately add SDS-PAGE loading buffer to your samples and heat them.[11] The detergents and reducing agents in the loading buffer will help to inactivate phosphatases.[2][3] Samples are generally stable for long periods at -20°C or -80°C once in loading buffer.[12]
Q4: My total Lck signal is also weak. What could be the cause?
If both your p-Lck and total Lck signals are weak, the issue is likely related to the overall protein amount or integrity, rather than the phosphorylation status. Consider these possibilities:
-
Low Protein Load: You may not be loading enough total protein on the gel. For low-abundance proteins, you may need to load 30 µg or more of total lysate per lane.[9][13]
-
Protein Degradation: If protease inhibitors were omitted or inactive, the Lck protein itself could be degraded.[9][10] Always use fresh samples and appropriate inhibitors.[4]
-
Inefficient Protein Transfer: High molecular weight proteins can be difficult to transfer from the gel to the membrane.[6] Confirm successful transfer by staining the membrane with Ponceau S after transfer or by staining the gel with Coomassie Blue to check for remaining protein.[6]
Q5: Which blocking buffer and antibodies should I use for p-Lck detection?
The choice of reagents is critical for detecting phosphorylated proteins.
-
Blocking Buffer: Avoid using non-fat dry milk for blocking when detecting phosphoproteins.[3] Milk contains casein, a phosphoprotein, which can cause high background and mask your signal by non-specifically binding to your phospho-specific antibody.[3][14] Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[14]
-
Buffers: Use Tris-based buffers (TBS, TBST) instead of phosphate-based buffers (PBS, PBST).[2][8] The phosphate ions in PBS can interfere with the binding of the phospho-specific antibody to its target.[2][8]
-
Antibody Titration: The optimal antibody concentration is key. If the concentration is too low, the signal will be weak; if it's too high, you may see high background or non-specific bands.[13] You should always titrate a new antibody to find the ideal dilution.[15]
Visual Troubleshooting and Workflow Guides
Lck Signaling Pathway
Lymphocyte-specific protein tyrosine kinase (Lck) is a key enzyme in T-cell activation. Its activity is tightly regulated by phosphorylation at two key sites: an activating site (Y394) and an inhibitory site (Y505).[16][17][18] The phosphatase CD45 can dephosphorylate the inhibitory Y505, while the kinase Csk phosphorylates it to keep Lck in an inactive state.[16][19] Autophosphorylation at Y394 leads to full kinase activation.[16][18] Lck inhibitors typically block the kinase domain, preventing the phosphorylation cascade required for T-cell activation.[1]
Caption: Simplified Lck signaling and inhibition pathway.
Western Blot Workflow for p-Lck Detection
This diagram outlines the essential stages of a Western blot experiment optimized for detecting phosphorylated proteins. Each step presents a potential point for error that could lead to a weak signal.
Caption: Key stages of the p-Lck Western blot workflow.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose the cause of a weak p-Lck signal. Start at the top and follow the path that matches your results.
Caption: Decision tree for troubleshooting weak p-Lck signals.
Data and Parameter Tables
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Recommended Starting Dilution | Incubation Conditions |
| Phospho-Specific Primary Ab | 1:500 - 1:1,000 | 1-2 hours at RT or Overnight at 4°C[13] |
| Total Protein Primary Ab | 1:1,000 - 1:5,000 | 1-2 hours at RT or Overnight at 4°C[13] |
| HRP-Conjugated Secondary Ab | 1:5,000 - 1:20,000 | 1 hour at Room Temperature[4][13] |
Note: Always consult the manufacturer's datasheet for specific recommendations. Titration is necessary for new antibodies or conditions.[15]
Table 2: Troubleshooting Summary
| Observation | Possible Cause | Recommended Solution(s) |
| No/Weak p-Lck Signal Strong Total Lck Signal | 1. Inhibitor is highly effective.2. Dephosphorylation during lysis.3. Wrong blocking agent (milk).4. Insufficient primary antibody. | 1. Confirm with dose-response and positive controls.2. Use fresh lysis buffer with phosphatase inhibitors; keep samples on ice.[4][10]3. Switch to 5% BSA in TBST for blocking and antibody dilutions.[3]4. Increase primary antibody concentration or incubate overnight at 4°C.[7] |
| No/Weak Signal for BOTH p-Lck and Total Lck | 1. Insufficient protein loaded.2. Inefficient protein transfer.3. Protein degradation.4. Inactive secondary Ab or substrate. | 1. Increase protein load to 20-50 µ g/lane .[2][11]2. Verify transfer with Ponceau S stain; optimize transfer time for protein size.[6]3. Prepare fresh lysates with protease inhibitors.[9][10]4. Use fresh detection reagents and test secondary antibody with a dot blot.[6] |
| High Background | 1. Blocking is insufficient.2. Antibody concentration too high.3. Insufficient washing. | 1. Increase blocking time to 1 hour; use 5% BSA.[7]2. Reduce primary and/or secondary antibody concentrations.[7]3. Increase number and duration of TBST washes.[15] |
Detailed Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
This protocol is designed to maximize the preservation of protein phosphorylation.
-
Preparation: Pre-chill a microcentrifuge to 4°C. Prepare lysis buffer on ice just before use. A recommended buffer is RIPA buffer supplemented with a 1X concentration of a commercial protease and phosphatase inhibitor cocktail.[4][9]
-
Cell Harvesting: Place the cell culture plate on ice and wash cells once with ice-cold PBS.
-
Lysis: Aspirate PBS completely. Add the appropriate volume of ice-cold lysis buffer to the plate (e.g., 100 µL for a 6-well plate).
-
Scraping: Scrape the cells off the plate using a pre-chilled cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (the protein-containing fraction) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Sample Preparation for SDS-PAGE: Add 4X or 6X Laemmli sample buffer to the desired amount of protein, vortex, and heat at 95-100°C for 5 minutes to denature the proteins and inactivate enzymes.[11]
-
Storage: Use samples immediately or store aliquots at -80°C to avoid freeze-thaw cycles.[9]
Protocol 2: Western Blotting and Immunodetection of p-Lck
This protocol is optimized for phospho-protein detection.
-
SDS-PAGE: Load 20-50 µg of total protein per lane onto a polyacrylamide gel. Include a molecular weight marker. Run the gel according to standard procedures until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF is often preferred for its higher binding capacity.[6] Ensure no air bubbles are trapped between the gel and the membrane.[6] Transfer conditions should be optimized based on your system (e.g., wet transfer at 100V for 90 minutes).
-
Membrane Staining (Optional): After transfer, briefly rinse the membrane in TBST and stain with Ponceau S solution for ~1 minute to visualize protein bands and confirm successful transfer. Destain with water or TBST.
-
Blocking: Incubate the membrane in blocking buffer (5% w/v BSA in TBST) for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Dilute the anti-p-Lck antibody in fresh blocking buffer at its optimal concentration. Incubate the membrane in the primary antibody solution, typically for 2 hours at room temperature or overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with agitation.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Use a substrate with high sensitivity if you expect a weak signal.[2] Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure times to obtain the best signal-to-noise ratio without saturating the bands.[6]
-
Stripping and Reprobing (for Total Lck): If desired, the membrane can be stripped of the bound antibodies using a mild stripping buffer and then re-probed for total Lck, following the same procedure from Step 4 onwards with the anti-Lck total protein antibody. This serves as a crucial loading control.[8]
References
- 1. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. biocompare.com [biocompare.com]
- 11. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 16. preprints.org [preprints.org]
- 17. Autophosphorylation and the Dynamics of the Activation of Lck - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Lck Inhibitor III stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lck Inhibitor III. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage and stability conditions for Lck Inhibitor III?
Proper storage of Lck Inhibitor III is crucial for maintaining its activity and ensuring reproducible experimental results. The recommended conditions for both the solid compound and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | +2°C to +8°C | Refer to Certificate of Analysis | Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
2. What is the recommended solvent for reconstituting Lck Inhibitor III?
Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting Lck Inhibitor III.[2] For other Lck inhibitors, solubility has also been reported in DMF and ethanol, though DMSO is most common.[3]
3. What is the mechanism of action of Lck Inhibitor III?
Lck Inhibitor III is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[4] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain.[1] Lck plays a critical role in T-cell receptor (TCR) signaling and T-cell activation.[4] By inhibiting Lck, this compound blocks downstream signaling cascades, leading to the suppression of T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[4][5]
4. What are the known IC50 values for Lck Inhibitor III?
| Target | Cell Line/Assay Conditions | IC50 |
| Lck Kinase | In vitro kinase assay | 867 nM[5] |
| IL-2 Synthesis | Jurkat cells | 1.27 µM[5] |
Lck Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell receptor (TCR) signaling pathway.
Caption: Lck signaling cascade in T-cell activation.
Experimental Protocols
Cell-Based Assay: Inhibition of IL-2 Production in Jurkat Cells
This protocol describes a method to determine the inhibitory effect of Lck Inhibitor III on IL-2 production in stimulated Jurkat T-cells.
Materials:
-
Jurkat E6-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lck Inhibitor III
-
DMSO (cell culture grade)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Phosphate Buffered Saline (PBS)
-
Human IL-2 ELISA kit
-
96-well cell culture plates (flat-bottom)
Workflow Diagram:
Caption: Workflow for Jurkat cell IL-2 inhibition assay.
Procedure:
-
Cell Culture: Culture Jurkat E6-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cells in the logarithmic growth phase.
-
Cell Plating: On the day of the experiment, harvest the cells, wash with PBS, and resuspend in fresh medium. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of Lck Inhibitor III in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations. Further dilute these stocks in culture medium to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Inhibitor Treatment: Add 50 µL of the diluted Lck Inhibitor III or DMSO vehicle control to the appropriate wells. Pre-incubate the plate for 1 hour at 37°C.
-
Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in culture medium. Add 50 µL of this cocktail to each well (except for unstimulated controls).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
IL-2 Measurement: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant and measure the concentration of IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of IL-2 inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value from this curve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition observed | Inhibitor instability: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the inhibitor from a new solid stock. Ensure proper storage conditions are maintained. |
| Inhibitor precipitation: The inhibitor may not be fully soluble in the final assay medium. | Visually inspect the wells for any precipitation after adding the inhibitor. If precipitation is observed, consider using a lower concentration or a different solvent system if compatible with the cells. Ensure the final DMSO concentration is not too high. | |
| Cell health: Cells may be unhealthy, overgrown, or have a low passage number, affecting their response to stimulation. | Use cells in the logarithmic growth phase and within a consistent passage number range. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. | |
| High background signal in unstimulated cells | Cell activation: Cells may have been inadvertently activated during handling. | Handle cells gently during plating and washing steps. Ensure all reagents are sterile and free of endotoxins. |
| Low signal in stimulated control cells | Ineffective stimulation: The concentration or activity of PMA/Ionomycin may be suboptimal. | Titrate the concentrations of PMA and Ionomycin to determine the optimal stimulation conditions for your specific Jurkat cell line. Ensure the reagents are not expired. |
| Incorrect cell density: The number of cells per well may be too low to produce a detectable amount of IL-2. | Optimize the cell seeding density for the 96-well plate format. | |
| High variability between replicate wells | Pipetting errors: Inaccurate or inconsistent pipetting of cells, inhibitor, or stimulation reagents. | Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. |
| "Edge effect" in the 96-well plate: Evaporation from the outer wells can lead to increased concentrations of reagents. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to minimize evaporation. |
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Inhibition of IL-2 receptor induction and IL-2 production in the human leukemic cell line Jurkat by a novel peptide inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting T-Cell Proliferation Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during T-cell proliferation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background Proliferation in Negative Control Wells
Question: Why am I observing a high number of proliferating cells in my unstimulated (negative control) wells?
Answer: High background proliferation can obscure the specific response to your stimulus and decrease the sensitivity of the assay.[1][2] Several factors can contribute to this issue:
-
Cell Health and Activation State: T-cells isolated from certain donors may be pre-activated in vivo, leading to spontaneous proliferation in culture. Improper handling during isolation can also stress the cells and induce activation.
-
Suboptimal Cell Density: Seeding cells at a density that is too high can lead to increased cell-to-cell contact, which may promote spontaneous proliferation.[3]
-
Contamination: Bacterial or fungal contamination can stimulate T-cells non-specifically.[4] Mycoplasma contamination is a common culprit and can be difficult to detect without specific testing.
-
Reagent Quality:
-
Serum: Some batches of fetal bovine serum (FBS) or other sera can contain mitogenic factors that stimulate T-cell proliferation. It is crucial to test different lots of serum to find one with low background stimulation.[4]
-
Culture Media and Supplements: Endotoxins or other contaminants in the culture media or supplements (e.g., L-glutamine, penicillin/streptomycin) can cause non-specific activation.
-
-
Proliferation Dye Concentration and Staining Time: High concentrations of proliferation dyes like CFSE or CellTrace™ Violet can be toxic to cells, and prolonged staining times can increase background proliferation.[1][2]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a titration experiment to determine the optimal cell seeding density that minimizes background proliferation while allowing for a robust response to stimulation.
-
Screen Serum Lots: Test multiple lots of serum and select one that results in the lowest background proliferation.
-
Ensure Aseptic Technique: Use sterile techniques throughout the entire process to prevent microbial contamination. Regularly test your cell cultures for mycoplasma.
-
Optimize Dye Staining: Titrate the concentration of your proliferation dye and minimize the staining time to reduce toxicity and background.[1][2]
-
Resting Period: After isolation, allow the T-cells to rest in culture for a few hours or overnight before stimulation to allow them to return to a quiescent state.
Issue 2: Low or No T-Cell Proliferation in Stimulated Wells
Question: My T-cells are not proliferating or are showing a very weak response after stimulation. What could be the problem?
Answer: A low or absent proliferative response can be due to a variety of factors, from suboptimal stimulation to poor cell viability.
-
Inefficient Stimulation:
-
Stimulus Concentration: The concentration of the stimulating agent (e.g., anti-CD3/CD28 antibodies, antigen) may be suboptimal. A titration of the stimulus is necessary to determine the optimal concentration for robust proliferation.[5]
-
Antigen Presenting Cells (APCs): For antigen-specific T-cell proliferation, the presence of healthy and functional APCs is critical.
-
-
Poor Cell Viability:
-
Cell Isolation and Handling: Harsh cell isolation procedures can damage the cells. Ensure that all steps are performed gently and on ice when necessary.
-
Cryopreservation: Improper freezing or thawing of cryopreserved cells can significantly impact their viability and function.[1][2]
-
Dye Toxicity: As mentioned previously, high concentrations of proliferation dyes can be toxic.[1][2][6]
-
-
Suboptimal Culture Conditions:
-
Cell Density: A cell density that is too low can result in insufficient cell-to-cell contact and inadequate autocrine/paracrine signaling, leading to poor proliferation.[3]
-
Culture Medium: The culture medium may lack essential nutrients or growth factors. Supplementation with cytokines like IL-2 can often enhance T-cell proliferation.[7]
-
Incubation Time: The incubation period may be too short for the cells to undergo multiple rounds of division. A time-course experiment is recommended to determine the optimal duration of stimulation.[1][2]
-
Troubleshooting Steps:
-
Titrate Stimulus Concentration: Perform a dose-response experiment to identify the optimal concentration of your stimulating agent.[5]
-
Check Cell Viability: Assess cell viability at multiple stages of the experiment (post-isolation, post-staining, and during culture) using a viability dye like Trypan Blue or a fluorescent viability stain.
-
Optimize Cell Density: Determine the optimal cell seeding density that supports robust proliferation.
-
Supplement with Cytokines: Consider adding IL-2 to the culture medium to promote T-cell survival and proliferation, especially for long-term cultures.[7]
-
Perform a Time-Course Experiment: Harvest cells at different time points (e.g., 3, 5, and 7 days) to identify the peak of proliferation.[1][2]
Issue 3: Inconsistent and Variable Results Between Replicates and Experiments
Question: I am getting highly variable results between my technical replicates and from one experiment to the next. How can I improve the reproducibility of my assay?
Answer: Inconsistent results are a common challenge in T-cell proliferation assays and can stem from a multitude of sources.
-
Donor Variability: T-cell responses can vary significantly between different donors due to genetic background, age, and previous exposure to antigens.[8]
-
Pipetting Errors: Inaccurate pipetting can lead to variations in cell numbers and reagent concentrations between wells.
-
Uneven Cell Distribution: If cells are not evenly distributed in the plate, it will lead to variability between replicate wells.
-
Reagent Preparation: Inconsistent preparation of reagents, such as stimuli or antibodies, can introduce variability.
-
Flow Cytometry Setup: Variations in instrument settings, compensation, and gating strategies between experiments can lead to inconsistent data analysis.[1][2]
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental steps are performed consistently. Use a checklist to follow the protocol precisely for each experiment.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of volumes.
-
Ensure Homogeneous Cell Suspension: Gently resuspend the cell solution before plating to ensure an even distribution of cells in each well.
-
Prepare Master Mixes: Whenever possible, prepare master mixes of reagents (e.g., media with cytokines, stimulus dilutions) to be added to the wells to minimize pipetting variations.
-
Standardize Flow Cytometry Analysis: Use a consistent gating strategy for all samples and experiments. Saving and reapplying analysis templates in your flow cytometry software can help ensure consistency.[1][2]
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for T-Cell Proliferation Assays
| Cell Type | Assay Format | Recommended Seeding Density (cells/well) | Reference |
| Human PBMCs | 96-well plate | 1 x 10⁵ to 2 x 10⁵ | [3] |
| Murine Splenocytes | 96-well plate | 2 x 10⁵ to 5 x 10⁵ | [9] |
| Purified T-cells | 96-well plate | 0.5 x 10⁵ to 1 x 10⁵ | [10] |
Table 2: Common Proliferation Dye Concentrations
| Dye | Cell Type | Recommended Concentration | Reference |
| CFSE | Human PBMCs | 1 µM to 5 µM | [1][6] |
| CellTrace™ Violet | Human PBMCs | 1 µM to 5 µM | [11] |
Note: The optimal concentration should be determined empirically for each cell type and experimental condition.[1][12]
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CellTrace™ Violet
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient medium (e.g., Ficoll-Paque).
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
-
Cell Staining:
-
Add CellTrace™ Violet dye to the cell suspension at a final concentration of 1-5 µM.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI medium containing 10% FBS.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the stained cells in complete RPMI medium at the desired seeding density.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 100 µL of the appropriate stimulus (e.g., anti-CD3/CD28 beads, specific antigen) or medium alone (for the negative control) to each well.
-
Incubate the plate for 3-7 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with antibodies against cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell population of interest and examining the dilution of the CellTrace™ Violet fluorescence to determine the extent of proliferation.[2]
-
Visualizations
Caption: Simplified T-cell activation signaling pathway.
Caption: Experimental workflow for a T-cell proliferation assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 3. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. agilent.com [agilent.com]
- 6. Frontiers | Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses [frontiersin.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
troubleshooting unexpected phenotypes in Lck inhibitor-treated cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected phenotypes in cells treated with Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my cells dying at inhibitor concentrations that should be non-toxic?
Answer: Unexpected cytotoxicity is a common issue and can stem from several factors, ranging from off-target effects to experimental conditions.
Possible Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: Many kinase inhibitors, including those targeting Lck, can inhibit other structurally related kinases, such as other Src Family Kinases (SFKs) like Fyn, Lyn, and Src itself.[1][2][3] Inhibition of these kinases can disrupt essential cellular processes, leading to apoptosis or necrosis.[4][5]
-
Action: Perform a dose-response curve and determine the IC50 for cytotoxicity in your specific cell line. Compare this with the known IC50 for Lck inhibition. A narrow window between the desired effect and cell death suggests a potential off-target issue.
-
Action: Consult kinase profiling data for your specific inhibitor to understand its selectivity.[6][7] Consider testing a more selective Lck inhibitor if available.[8]
-
-
Inhibitor Solubility and Aggregation: Poor solubility can lead to inhibitor precipitation or aggregation, which can be toxic to cells or result in inconsistent, non-specific effects.
-
Action: Visually inspect your inhibitor stock and working solutions for any signs of precipitation.
-
Action: Prepare fresh dilutions from a new stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level non-toxic to your cells (typically <0.1%).
-
-
Lck's Role in Cell Survival: In some cell types, Lck itself is involved in pro-survival signaling. Its inhibition can sensitize cells to apoptosis, particularly in lymphoid cell lines or chronic lymphocytic leukemia.[9][10]
-
Action: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to determine if the observed cell death is programmed.
-
Action: If apoptosis is confirmed, this may be an on-target effect. Consider reducing inhibitor concentration or treatment duration.
-
Troubleshooting Workflow: Unexpected Cytotoxicity
This workflow provides a logical sequence of steps to diagnose the root cause of excessive cell death.
Caption: A flowchart for troubleshooting unexpected cell death.
Q2: My inhibitor isn't blocking downstream signaling (e.g., pERK, pZAP70) as expected. What's wrong?
Answer: A lack of downstream inhibition can be caused by issues with inhibitor potency, target engagement, or the signaling pathway itself.
Possible Causes & Troubleshooting Steps:
-
Insufficient Target Engagement: The inhibitor may not be binding to Lck effectively within the cell at the concentration used.
-
Action: Increase the inhibitor concentration. Perform a dose-response experiment and analyze the phosphorylation status of Lck's direct substrates (like ZAP70) and downstream markers (like ERK) via Western Blot.[11][12]
-
Action: Confirm that the inhibitor is engaging Lck in your cells using a Cellular Thermal Shift Assay (CETSA).[13][14] This technique measures the thermal stabilization of a protein upon ligand binding.[15]
-
-
Inhibitor Instability: The inhibitor may be degrading in your cell culture media over the course of the experiment.
-
Action: Reduce the treatment duration. Test earlier time points to see if inhibition is present initially and then lost.
-
Action: Prepare fresh inhibitor solutions for each experiment.
-
-
Redundant Signaling Pathways: T-cells possess redundant signaling pathways. For instance, another Src family kinase like Fyn can also contribute to the activation of the ERK/MAPK pathway, bypassing the need for Lck in some contexts.[11]
-
Action: Review the literature for your specific cell type to understand the roles of other SFKs. You may need to use an inhibitor that targets multiple SFKs or use genetic approaches (e.g., siRNA) to confirm the role of Lck.
-
-
Incorrect Assessment of Lck Activity: You may be looking at the wrong phosphorylation site or downstream marker.
-
Action: Ensure you are probing for the correct autophosphorylation site of Lck (Tyr394 for activation) and key downstream phosphorylation events (e.g., PLCγ1, ZAP70).[16]
-
Data Presentation
Table 1: Selectivity Profile of Common Kinase Inhibitors Targeting Lck
This table provides a comparison of the half-maximal inhibitory concentrations (IC50) for several inhibitors against Lck and other common off-target kinases. Lower values indicate higher potency.
| Inhibitor | Lck IC50 (nM) | Src IC50 (nM) | Fyn IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Syk IC50 (nM) | Reference |
| Dasatinib | ~1-3 | ~1-5 | ~5 | ~10-20 | >1000 | [8][17] |
| Saracatinib (AZD0530) | ~10 | 2.7 | ~10 | >1000 | >1000 | [8] |
| PP2 | 4 | >100 | 5 | >10000 | >10000 | [8] |
| WH-4-023 | 2 | 6 | Not Reported | >600 | Not Reported | [8] |
| Generic Lck Inhibitor | 7 | 42 | 21 (Lyn) | Not Reported | 200 | [1] |
Note: IC50 values can vary based on assay conditions. This data is for comparative purposes.
Signaling Pathway Diagram
The following diagram illustrates the canonical T-cell receptor (TCR) signaling pathway initiated by Lck. Lck is a critical node that phosphorylates the ITAMs on the TCR complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling cascades.[16][18][19]
Caption: Canonical Lck-mediated T-cell receptor signaling pathway.
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins (pLck, pERK)
This protocol is for assessing the phosphorylation status of Lck (pY394) and downstream effector ERK (pT202/pY204) following inhibitor treatment.
1. Sample Preparation: a. Culture cells to 70-80% confluency. b. Treat cells with your Lck inhibitor at various concentrations and for desired time points. Include a vehicle control (e.g., DMSO). c. After treatment, immediately place plates on ice and wash cells twice with ice-cold PBS. d. Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[20] e. Scrape cells, transfer lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. f. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer: a. Add Laemmli sample buffer to 20-30 µg of protein lysate and boil at 95°C for 5 minutes.[21] b. Load samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[12] c. Transfer proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[22] Note: Avoid using milk for blocking when probing for phospho-proteins as it contains phosphoproteins that can increase background.[22] b. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-pLck Y394 or anti-pERK1/2) overnight at 4°C with gentle agitation. Dilute antibody in 5% BSA/TBST as recommended by the manufacturer. c. Wash the membrane three times for 5-10 minutes each with TBST.[20] d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times for 10 minutes each with TBST. f. Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system. g. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Lck or total ERK).[12]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the inhibitor is binding to Lck inside the cell.[13] The principle is that ligand binding increases the thermal stability of the target protein.[14]
1. Cell Treatment: a. Prepare two populations of cells in suspension. Treat one with the Lck inhibitor at a high concentration (e.g., 10-20x IC50) and the other with vehicle control for 1-3 hours.[23]
2. Heat Treatment: a. Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. b. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
3. Lysis and Centrifugation: a. Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]
4. Analysis: a. Collect the supernatant (soluble fraction) from each sample. b. Analyze the amount of soluble Lck remaining at each temperature point for both the vehicle- and inhibitor-treated samples using the Western Blot protocol described above. c. A positive result is indicated by a shift in the melting curve, where more soluble Lck is detected at higher temperatures in the inhibitor-treated samples compared to the vehicle control. This demonstrates that the inhibitor has bound to Lck and stabilized it.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of Lck enhances glucocorticoid sensitivity and apoptosis in lymphoid cell lines and in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of tyrosine kinase p56/Lck in apoptosis induction by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 18. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 19. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
controlling for DMSO effects in Lck Inhibitor III experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lck Inhibitor III, with a specific focus on controlling for the effects of its solvent, dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is Lck Inhibitor III and what is its mechanism of action?
Lck Inhibitor III is a cell-permeable, ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, proliferation, and differentiation.[3][4] By binding to the ATP-binding site of Lck, Lck Inhibitor III blocks its kinase activity, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting T-cell activation.[4][5]
Q2: Why is DMSO used as a solvent for Lck Inhibitor III?
Like many small molecule inhibitors, Lck Inhibitor III is often hydrophobic and has low solubility in aqueous solutions. DMSO is a powerful polar, aprotic organic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing stock solutions of such inhibitors for use in cell-based assays.[6][7]
Q3: What are the potential off-target effects of DMSO in my experiments?
DMSO is not inert and can have several effects on cells in culture, which can confound experimental results if not properly controlled. These effects can include:
-
Altered Cell Permeability: DMSO can increase the permeability of cell membranes.[8]
-
Cytotoxicity and Reduced Proliferation: At higher concentrations (typically above 1%), DMSO can be toxic to cells and inhibit cell proliferation.[7][9] However, even at lower concentrations (0.1-0.5%), some cell lines may show reduced growth rates.[9]
-
Induction of Differentiation: In some cell types, such as hematopoietic cells, DMSO can act as a differentiation-inducing agent.[6]
-
Interference with Signaling Pathways: DMSO has been reported to affect intracellular signaling pathways, including the phosphorylation of kinases, which can lead to misinterpretation of inhibitor effects.[10][11]
-
Assay Interference: DMSO can sometimes interfere with assay readouts, for example, by affecting fluorescence signals.[12]
Q4: How can I control for the effects of DMSO in my Lck Inhibitor III experiments?
The most critical step is to include a vehicle control in every experiment. This means that for every experimental condition with Lck Inhibitor III, there should be a corresponding control group of cells treated with the same final concentration of DMSO that is used to deliver the inhibitor.[13] It is also recommended to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and consistent across all wells.[7][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected cell death or low viability in both inhibitor-treated and control wells. | The concentration of DMSO may be too high for your specific cell line, leading to cytotoxicity.[7][9] | Perform a dose-response experiment with DMSO alone to determine the maximum concentration your cells can tolerate without significant loss of viability. For most cell lines, keeping the final DMSO concentration at or below 0.5% is recommended.[7] Primary cells may be even more sensitive. |
| The inhibitory effect of Lck Inhibitor III is less than expected. | 1. The inhibitor may have degraded. 2. The concentration of DMSO may be stimulating cell proliferation in your specific cell line, counteracting the inhibitory effect.[15][16] | 1. Ensure proper storage of the Lck Inhibitor III stock solution (e.g., at -20°C or -80°C as recommended by the supplier). 2. Review the literature for the effects of low-dose DMSO on your cell line. Always compare the inhibitor-treated group to a vehicle (DMSO) control, not to an untreated control. |
| Inconsistent results between experiments. | Variations in the final DMSO concentration between experiments. Even small differences in DMSO concentration can affect protein dynamics and enzyme activity.[17] | Carefully control the final concentration of DMSO in all wells and across all experiments. Prepare a master mix of the inhibitor diluted in media to ensure a consistent final DMSO concentration. |
| Phosphorylation of a downstream target of Lck is not completely abolished by the inhibitor. | 1. The inhibitor concentration may be too low. 2. The incubation time may be insufficient. 3. DMSO itself might be influencing phosphorylation events.[11] | 1. Perform a dose-response experiment with Lck Inhibitor III to determine the optimal concentration for inhibiting Lck activity in your system. 2. Optimize the incubation time with the inhibitor. 3. Compare the phosphorylation status in untreated cells, vehicle (DMSO)-treated cells, and inhibitor-treated cells to isolate the effect of the inhibitor from any background effects of DMSO. |
Experimental Protocols
Determining the Optimal DMSO Concentration for Your Cell Line
Objective: To determine the maximum concentration of DMSO that does not significantly affect the viability of the target cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be from 0.05% to 2.0% (v/v). Include a "medium only" control with no DMSO.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the plate for the intended duration of your Lck Inhibitor III experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or WST-1 assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the "medium only" control is the maximum recommended concentration for your subsequent experiments.
Western Blot Analysis of Lck Downstream Target Phosphorylation
Objective: To assess the inhibitory effect of Lck Inhibitor III on the phosphorylation of a known downstream target of Lck (e.g., ZAP-70).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat cells) and grow to the desired confluency.
-
Prepare your Lck Inhibitor III stock solution in 100% DMSO.
-
Prepare the following treatment conditions in complete culture medium:
-
Untreated control (medium only).
-
Vehicle control (medium with the same final concentration of DMSO as the inhibitor-treated samples).
-
Lck Inhibitor III at various concentrations (e.g., a dose-response from 0.1 µM to 10 µM).
-
-
Incubate the cells with the respective treatments for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Lck target (e.g., anti-phospho-ZAP-70).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis of Total Protein:
-
Strip the membrane and re-probe with an antibody against the total protein of the Lck target (e.g., anti-ZAP-70) to ensure equal protein loading.
-
Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Data Interpretation:
-
Compare the levels of the phosphorylated target protein in the Lck Inhibitor III-treated samples to the vehicle control. A decrease in the phosphorylated form indicates successful inhibition by Lck Inhibitor III.
-
Visualizations
Caption: Simplified Lck signaling pathway and the point of intervention for Lck Inhibitor III.
Caption: Experimental workflow for testing Lck Inhibitor III with appropriate controls for DMSO.
Caption: Logic diagram for troubleshooting potential DMSO-related artifacts in experiments.
References
- 1. scbt.com [scbt.com]
- 2. Lck Inhibitor III - CAS 1188890-30-3 - Calbiochem | 428207 [merckmillipore.com]
- 3. Tyrosin-protein kinase Lck - Wikiwand [wikiwand.com]
- 4. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 7. lifetein.com [lifetein.com]
- 8. quora.com [quora.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vehicle controls and chemical inhibitors. [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Lck Inhibitor A-770041 versus Dasatinib in T-Cell Function
For Researchers, Scientists, and Drug Development Professionals
In the landscape of T-cell immunomodulation, the targeted inhibition of key signaling molecules offers a powerful strategy for therapeutic intervention. This guide provides a detailed comparison of two kinase inhibitors with distinct profiles: A-770041, a selective Lck inhibitor, and Dasatinib, a multi-kinase inhibitor. By examining their mechanisms of action, effects on T-cell proliferation and cytokine production, and the experimental protocols used for their characterization, this document aims to provide a comprehensive resource for researchers in immunology and drug development.
Executive Summary
Dasatinib is a potent inhibitor of T-cell proliferation with a very low IC50 value, a consequence of its broad activity against multiple kinases involved in T-cell activation. In contrast, A-770041 exhibits high selectivity for Lck, a critical upstream kinase in the T-cell receptor (TCR) signaling pathway. While Dasatinib's multi-kinase nature leads to a broad shutdown of T-cell functions, A-770041 offers a more targeted approach, primarily impacting Lck-dependent signaling. This guide will delve into the quantitative differences in their performance and the methodologies used to assess their function.
Kinase Selectivity and Mechanism of Action
A-770041 is a selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1] It demonstrates a 300-fold higher selectivity for Lck over Fyn, another Src family kinase involved in T-cell signaling.[1][2] This specificity suggests that the primary mechanism of action for A-770041 in T-cells is the direct inhibition of Lck, a pivotal initiator of the TCR signaling cascade.
Dasatinib , on the other hand, is a multi-kinase inhibitor with potent activity against a broad spectrum of kinases, including BCR-ABL, Src family kinases (including Lck), c-KIT, and PDGFRβ.[3][4] Its profound immunosuppressive effects on T-cells are attributed to its ability to inhibit multiple key signaling molecules simultaneously.[3]
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activities of A-770041 and Dasatinib on various aspects of T-cell function.
| Inhibitor | Target | IC50 | Reference |
| A-770041 | Lck | 147 nM | [1] |
| Dasatinib | Lck | ~0.5 - 1 nM | [3] |
Table 1: Comparative IC50 Values for Lck Inhibition. This table highlights the potent Lck inhibition by Dasatinib compared to A-770041.
| Inhibitor | Assay | IC50 / EC50 | Reference |
| A-770041 | IL-2 Production (Concanavalin A-stimulated) | ~80 nM (EC50) | [1] |
| Dasatinib | T-Cell Proliferation (anti-CD3/CD28 stimulated) | 2.8 nM (IC50) |
Table 2: Comparative Inhibition of T-Cell Function. This table shows the potent inhibition of T-cell proliferation by Dasatinib and the effective inhibition of IL-2 production by A-770041. A direct IC50 value for A-770041 on T-cell proliferation was not available in the reviewed literature.
| Inhibitor | Cytokine | Effect | Reference |
| A-770041 | IL-2 | Inhibition | [1] |
| TGF-β | Reduction in production by Tregs | [5] | |
| Dasatinib | IL-2 | Inhibition | [6] |
| IFN-γ | Inhibition | [6] | |
| TNF-α | Inhibition | [6] |
Table 3: Comparative Effects on Cytokine Production. This table outlines the inhibitory effects of both compounds on key cytokines involved in T-cell responses.
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the signaling pathways affected by Lck inhibition and the broader impact of Dasatinib.
Figure 1: T-Cell Receptor signaling pathway with the specific point of inhibition by A-770041.
Figure 2: Dasatinib's multi-kinase inhibition affecting various signaling pathways in T-cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize A-770041 and Dasatinib.
T-Cell Proliferation Assay (CFSE-based)
This assay is widely used to assess the proliferation of T-cells in response to stimuli.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
CFSE Staining: Cells are washed and resuspended in a protein-free medium. Carboxyfluorescein succinimidyl ester (CFSE) is added at a final concentration of 1-5 µM and incubated for 10-15 minutes at 37°C. The staining is quenched by adding an equal volume of complete culture medium.[6][7]
-
Stimulation and Treatment: Stained cells are plated in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies, either soluble or bead-bound, to mimic TCR activation and co-stimulation.[6][7] The inhibitor (A-770041 or Dasatinib) is added at various concentrations.
-
Incubation: Cells are incubated for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Cells are harvested, washed, and may be stained with antibodies against T-cell surface markers (e.g., CD4, CD8). The fluorescence intensity of CFSE is measured by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of proliferating cells.[6][7]
-
Data Analysis: The percentage of proliferating cells and the proliferation index are calculated using flow cytometry analysis software. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3: Workflow for a CFSE-based T-cell proliferation assay.
Cytokine Production Assay (Luminex/ELISA)
These assays quantify the levels of cytokines secreted by T-cells upon activation.
-
Cell Culture and Stimulation: T-cells are cultured and stimulated as described in the proliferation assay. Supernatants are collected at various time points (e.g., 24, 48, 72 hours) after stimulation.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed, and the cell culture supernatants (containing the cytokine) are added.
-
After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, and the resulting color change is measured using a microplate reader. The concentration of the cytokine is determined by comparison to a standard curve.[5]
-
-
Luminex Multiplex Assay:
-
This technology allows for the simultaneous quantification of multiple cytokines in a single sample.
-
A mixture of fluorescently-coded beads, each coated with a capture antibody for a specific cytokine, is used.
-
The cell culture supernatant is incubated with the bead mixture.
-
A biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin (PE).
-
The beads are analyzed on a Luminex instrument, which identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the PE signal.[8][9]
-
-
Data Analysis: Cytokine concentrations are calculated from standard curves. EC50 values for inhibition are determined by plotting cytokine levels against inhibitor concentrations.
Conclusion
The choice between a selective Lck inhibitor like A-770041 and a multi-kinase inhibitor such as Dasatinib depends on the specific research or therapeutic goal.
-
Dasatinib offers potent, broad-spectrum immunosuppression by targeting multiple kinases essential for T-cell function. Its low nanomolar IC50 for T-cell proliferation makes it a powerful tool for achieving profound T-cell inhibition. However, its lack of specificity may lead to off-target effects.
-
A-770041 , with its high selectivity for Lck, provides a more targeted approach to modulating T-cell activity. By specifically inhibiting the initial step of TCR signaling, it can effectively reduce T-cell activation and cytokine production, such as IL-2, with potentially fewer off-target effects compared to broader kinase inhibitors.
Researchers and drug developers should consider the desired level of immunosuppression and the potential for off-target effects when selecting an Lck-targeting inhibitor. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of these and other immunomodulatory compounds.
References
- 1. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD3/CD28 T cell proliferation assay [bio-protocol.org]
- 7. CFSE proliferation assay [bio-protocol.org]
- 8. Cytokine Multiplex Assay [bio-protocol.org]
- 9. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Comparison of Lck Inhibitor III and A-770041 for T-Cell Signaling Research
For researchers, scientists, and drug development professionals investigating T-cell signaling pathways, the selection of a potent and selective Lck inhibitor is paramount. This guide provides an objective comparison of two commercially available Lck inhibitors, Lck Inhibitor III and A-770041, to aid in the selection of the most appropriate tool compound for your experimental needs.
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it an attractive target for modulating T-cell activation. Both Lck Inhibitor III and A-770041 are utilized in the study of these pathways, but they exhibit distinct profiles in terms of potency, selectivity, and the extent of their characterization.
Quantitative Performance Data
A summary of the key quantitative data for Lck Inhibitor III and A-770041 is presented below. This table allows for a direct comparison of their reported potencies and selectivities.
| Parameter | Lck Inhibitor III | A-770041 |
| Lck IC50 | 867 nM[1] | 147 nM[2][3] |
| Cellular Potency (IL-2) | IC50: 1.27 µM (Jurkat cells)[1] | EC50: 80 nM (ConA-stimulated whole blood)[2][3] |
| Src IC50 | Data not available | 9.1 µM[3] |
| Fyn IC50 | Data not available | 44.1 µM[3] |
| Fgr IC50 | Data not available | 14.1 µM[3] |
Comparative Analysis
A-770041 emerges as a more potent and extensively characterized Lck inhibitor compared to Lck Inhibitor III based on available data. With an Lck IC50 of 147 nM, A-770041 is approximately six times more potent than Lck Inhibitor III (IC50 of 867 nM) in biochemical assays.[1][2][3] This trend is also reflected in cellular assays, where A-770041 inhibits IL-2 production with an EC50 of 80 nM, a significantly lower concentration than the 1.27 µM IC50 reported for Lck Inhibitor III in Jurkat cells.[1][2][3]
Signaling Pathways and Experimental Workflows
To visualize the role of Lck in T-cell signaling and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of your studies.
Lck Kinase Inhibition Assay (In Vitro)
This protocol is a general guideline for a radiometric or luminescence-based kinase assay to determine the IC50 of an inhibitor against purified Lck.
Materials:
-
Recombinant active Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at or near the Km for Lck)
-
Peptide substrate for Lck (e.g., a poly-Glu,Tyr peptide)
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence assay)
-
Lck Inhibitor III or A-770041
-
Microplates (96- or 384-well)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a microplate, add the inhibitor dilutions, Lck enzyme, and kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. For radiometric assays, include [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP (radiometric assay).
-
Quantify the signal. For radiometric assays, measure the radioactivity on the phosphocellulose paper using a scintillation counter. For the ADP-Glo™ assay, add the kinase detection reagent and measure luminescence.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
T-Cell Activation and IL-2 Production Assay
This protocol describes the stimulation of primary T-cells or Jurkat cells and the subsequent measurement of IL-2 production by ELISA.
Materials:
-
Primary human or murine T-cells, or Jurkat T-cell line
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Lck Inhibitor III or A-770041
-
96-well cell culture plates
-
Human or murine IL-2 ELISA kit
-
Microplate reader
Procedure:
-
Seed the T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Prepare serial dilutions of the Lck inhibitors in cell culture medium.
-
Add the inhibitor dilutions to the cells and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to the final desired concentration.
-
Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plates and collect the supernatant.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 in each sample and determine the EC50 or IC50 of the inhibitors.
Western Blot Analysis of Downstream Signaling
This protocol details the analysis of phosphorylation of key Lck substrates, ZAP-70 and LAT, by Western blotting.
Materials:
-
T-cells (as in the IL-2 assay)
-
Lck Inhibitor III or A-770041
-
Anti-CD3 and anti-CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture and treat T-cells with inhibitors and stimuli as described in the IL-2 assay, but for shorter time points (e.g., 0, 2, 5, 10, 30 minutes).
-
After stimulation, immediately place the cells on ice and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ZAP-70) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-ZAP-70) to ensure equal loading.
Conclusion
For researchers requiring a well-characterized, potent, and selective Lck inhibitor for T-cell signaling studies, A-770041 is the superior choice based on currently available data. Its higher potency and defined selectivity profile provide a more reliable tool for dissecting the specific role of Lck in cellular processes.
Lck Inhibitor III can still be a useful tool, particularly in initial screening experiments or when a less potent inhibitor is desired. However, researchers should be aware of the limited public information regarding its broader kinase selectivity and should interpret their results with caution. Further characterization of Lck Inhibitor III's specificity would be beneficial for the research community.
This guide is intended to provide a comprehensive overview to assist in the selection of the appropriate Lck inhibitor. The choice of inhibitor will ultimately depend on the specific experimental context, the desired potency, and the level of selectivity required.
References
A Comparative Guide to the Kinase Selectivity of Lck Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Lck Inhibitor III (also known as A-770041) with alternative Lck inhibitors. The information presented herein is intended to assist researchers in making informed decisions when selecting kinase inhibitors for their studies.
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor signaling pathway, making it an attractive target for modulating immune responses.[1] Lck Inhibitor III was developed as a selective inhibitor of Lck, demonstrating improved specificity over earlier Src family kinase inhibitors.[1] Understanding the complete kinase selectivity profile of any inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects.
Kinase Selectivity Profiles: A Comparative Analysis
The following tables summarize the available quantitative data on the inhibitory activity of Lck Inhibitor III and two alternative compounds, WH-4-023 and PP2, against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Kinase Selectivity Profile of Lck Inhibitor III (A-770041)
| Kinase | IC50 (nM) | Selectivity vs. Lck |
| Lck | 147 | 1x |
| Src | 9,100 | 61.9x |
| Fgr | 14,100 | 95.9x |
| Fyn | 44,100 | 300x |
Note: Data for Lck Inhibitor III (A-770041) is primarily focused on the Src family of kinases. A broader kinome scan has indicated potential binding to 35 kinases at a 1 µM concentration, though specific affinities are not publicly detailed.[2]
Table 2: Kinase Selectivity Profile of WH-4-023
| Kinase | IC50 (nM) | Selectivity vs. Lck |
| Lck | 2 | 1x |
| Src | 6 | 3x |
| SIK1 | 10 | 5x |
| SIK2 | 22 | 11x |
| SIK3 | 60 | 30x |
| p38α | 650 | >300x |
| KDR | 1,300 | >300x |
Table 3: Kinase Selectivity Profile of PP2
| Kinase | IC50 (nM) | Selectivity vs. Lck |
| Lck | 4 | 1x |
| Fyn | 5 | 1.25x |
| Hck | 5 | 1.25x |
Note: While early reports suggested PP2 was a selective Src family kinase inhibitor, broader kinome profiling has revealed it to be non-selective, inhibiting a wide range of kinases.[3][4]
Signaling Pathway Context
The diagram below illustrates the central role of Lck in the T-cell receptor (TCR) signaling cascade, the pathway targeted by these inhibitors.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Confirming Lck Target Engagement in Intact Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within the complex environment of a living cell is a critical step in the development of novel therapeutics. This guide provides a detailed comparison of leading methods for verifying target engagement of Lymphocyte-specific protein tyrosine kinase (Lck), a key signaling protein in T-cells and a target for autoimmune diseases and cancer.
This guide will delve into the principles, protocols, and comparative performance of three prominent techniques: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and the In-Cell Western™ Assay. Each method offers unique advantages and provides distinct insights into the interaction between a compound and Lck in its native cellular context.
Lck Signaling Pathway
Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, Lck phosphorylates key downstream substrates, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. Understanding this pathway is crucial for interpreting target engagement data.
Caption: Simplified Lck signaling pathway in T-cells.
Comparison of Target Engagement Methods
The following table summarizes the key characteristics of the NanoBRET™, CETSA, and In-Cell Western™ assays for assessing Lck target engagement.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | In-Cell Western™ Assay |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-Lck fusion protein and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[1][2] | Ligand binding alters the thermal stability of the target protein. Stabilized protein remains soluble at higher temperatures.[3][4] | Immunofluorescence-based quantification of protein levels and post-translational modifications in fixed cells.[5][6] |
| Measurement | Direct binding of a compound to Lck. | Direct binding of a compound to Lck. | Indirectly measures target engagement by quantifying downstream phosphorylation events (e.g., pLck).[7] |
| Cell State | Live cells.[1] | Intact cells, followed by lysis.[4] | Fixed and permeabilized cells.[5] |
| Throughput | High-throughput (384-well format).[8] | Lower throughput (requires multiple samples for a temperature curve), though higher-throughput versions are emerging.[9] | High-throughput (96- or 384-well format).[10] |
| Data Output | IC50/EC50 values, affinity (Kd), residence time.[2][8] | Thermal shift (ΔTm), dose-response curves. | Quantification of protein levels and phosphorylation status. |
| Requirement | Expression of a NanoLuc®-Lck fusion protein.[1] | No protein modification required.[11] | Specific primary antibodies for Lck and its phosphorylated forms. |
Experimental Protocols and Workflows
Detailed methodologies for each key experiment are provided below, accompanied by workflow diagrams to visualize the experimental process.
NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to a target protein in live cells by measuring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged protein.[1]
Experimental Protocol:
-
Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc-Lck fusion protein into a 384-well plate.[8]
-
Tracer Addition: Pre-treat the cells with the NanoBRET™ tracer.[8]
-
Compound Treatment: Add the test compound at various concentrations and incubate for a specified period (e.g., 1 hour).[8]
-
Detection: Measure the BRET signal using a suitable plate reader.[8]
-
Data Analysis: Calculate IC50 values from the dose-response curve.[8]
Caption: NanoBRET™ Target Engagement Assay workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding increases the thermal stability of the target protein. This change in stability is detected by heating the cells and quantifying the amount of soluble protein remaining.[3][4]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Heat the cell suspensions at a range of temperatures.[11]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[11]
-
Protein Quantification: Analyze the amount of soluble Lck in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Lck as a function of temperature to determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
In-Cell Western™ Assay
The In-Cell Western™ assay is a quantitative immunofluorescence method performed in multi-well plates to measure protein levels and phosphorylation in fixed cells.[5]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them to allow antibody entry.[5]
-
Blocking: Block non-specific antibody binding sites.[5]
-
Primary Antibody Incubation: Incubate with primary antibodies specific for total Lck and phosphorylated Lck (pLck).[5]
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies. A cell stain can be included for normalization.[5]
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity.[5]
-
Data Analysis: Normalize the pLck signal to the total Lck signal or cell number.
Caption: In-Cell Western™ Assay workflow.
Concluding Remarks
The choice of method for confirming Lck target engagement will depend on the specific research question, available resources, and desired throughput. The NanoBRET™ assay provides a high-throughput method for directly quantifying compound binding and determining affinity in live cells. CETSA offers a label-free approach to confirm direct target engagement by measuring changes in protein stability. The In-Cell Western™ assay provides a valuable complementary method to assess the functional consequences of target engagement by quantifying downstream signaling events. By understanding the principles and protocols of these techniques, researchers can make informed decisions to effectively validate and advance their Lck-targeting drug discovery programs.
References
- 1. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 2. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. offers.the-scientist.com [offers.the-scientist.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biorxiv.org [biorxiv.org]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Analysis of Lck Inhibitors in Primary T-Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key inhibitors targeting Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor signaling pathway. Understanding the differential efficacy and selectivity of these inhibitors is paramount for advancing research in immunology and developing novel therapeutics for autoimmune diseases, transplant rejection, and certain cancers.[1][2] This document summarizes publicly available experimental data, details relevant methodologies, and visualizes key pathways and workflows to aid in the selection and application of Lck inhibitors in primary T-cell studies.
Performance Comparison of Lck Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) for several well-characterized Lck inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Type | Target | IC50 / EC50 | Cell Type / Assay Condition | Source |
| A-770041 | Small Molecule | Lck | IC50: 147 nM | Cell-free kinase assay (1 mM ATP) | [3][4] |
| EC50: 80 nM | Anti-CD3-induced IL-2 production in human whole blood | [3][4] | |||
| Inhibits Lck phosphorylation at ≥100 nM | Murine CD4+ T-cells | [5] | |||
| Dasatinib | Small Molecule | Lck, Src family kinases, Bcr-Abl | IC50: 0.5 nM | Cell-free Lck kinase assay | [6] |
| IC50: 2.8 nM | Anti-CD3/CD28-stimulated human peripheral blood T-cell proliferation | [7] | |||
| Saracatinib (AZD0530) | Small Molecule | Src family kinases (including Lck) | IC50: 4-10 nM | Cell-free kinase assays for Src family members | [8] |
| IC50: 2.7 nM | Cell-free Src kinase assay | [8] | |||
| Imatinib | Small Molecule | Bcr-Abl, c-Kit, PDGFR, Lck | IC50: 0.6-0.8 µM | In vitro Lck tyrosine kinase assay | [1] |
| IC50: 2.6 µM | Lck inhibition in cellular assays | [9] | |||
| Masitinib (AB1010) | Small Molecule | c-Kit, PDGFR, Lyn, Lck | IC50: 200 nM | Human recombinant c-Kit | [10] |
Lck Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated.[9] It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.
Experimental Workflow for Lck Inhibitor Evaluation
A typical workflow to assess the efficacy of an Lck inhibitor in primary T-cells involves isolating the T-cells, treating them with the inhibitor, stimulating T-cell activation, and then measuring various downstream effects.
Detailed Experimental Protocols
Primary T-Cell Proliferation Assay (CFSE-based)
This protocol is for measuring T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye as cells divide.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Human IL-2
-
Anti-CD3 antibody (for plate coating)
-
Anti-CD28 antibody (soluble)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well U-bottom plates
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[11]
-
T-Cell Isolation (Optional): For a pure T-cell population, further isolate T-cells from PBMCs using a pan-T-cell isolation kit.
-
CFSE Staining:
-
Resuspend 1x10^6 cells in 1 ml of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[11]
-
Quench the staining by adding 5 volumes of ice-cold RPMI complete medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with RPMI complete medium.
-
-
Cell Culture and Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/ml in PBS) for at least 2 hours at 37°C. Wash the plate with PBS before use.
-
Resuspend CFSE-labeled cells in RPMI complete medium containing IL-2 (e.g., 20 U/ml).
-
Add the Lck inhibitor at various concentrations to the corresponding wells.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/ml) to the cell suspension.
-
Plate the cells at a density of 1-2x10^5 cells/well in the anti-CD3 coated plate.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Analyze the cells by flow cytometry, gating on the lymphocyte population.
-
CFSE fluorescence will be halved with each cell division, allowing for the visualization of distinct generational peaks.
-
Cytokine Release Assay (ELISA for IL-2 and IFN-γ)
This protocol describes the measurement of secreted IL-2 and IFN-γ in the supernatant of stimulated T-cell cultures using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human IL-2 and IFN-γ ELISA kits (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Culture and Supernatant Collection:
-
Set up the T-cell culture with Lck inhibitors and stimulants as described in the proliferation assay (steps 4.1-4.5).
-
After 24-72 hours of incubation, centrifuge the plate and carefully collect the supernatant from each well. Supernatants can be stored at -80°C until use.
-
-
ELISA Protocol (General):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[12]
-
Wash the plate with wash buffer.
-
Block the plate with assay diluent for at least 1 hour at room temperature.
-
Wash the plate.
-
Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.[12]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[12]
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.[13]
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops.[12]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.[13]
-
-
Data Analysis: Calculate the concentration of IL-2 and IFN-γ in the samples by comparing their absorbance to the standard curve.
Western Blot for Phospho-Lck
This protocol is for detecting the phosphorylation status of Lck in primary T-cells following inhibitor treatment and stimulation.
Materials:
-
Primary T-cells
-
Lck inhibitor
-
Anti-CD3/CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Lck (e.g., Tyr394 for activation or Tyr505 for inhibition) and anti-total-Lck
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Isolate and culture primary T-cells as previously described.
-
Pre-treat cells with the Lck inhibitor for the desired time.
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-15 minutes).
-
Immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.[14][15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Lck antibody overnight at 4°C.[16][17]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-Lck antibody.
-
This guide provides a framework for the comparative analysis of Lck inhibitors in primary T-cells. Researchers are encouraged to consult the cited literature for more specific details and to optimize these protocols for their particular experimental systems.
References
- 1. Imatinib inhibits T-cell receptor-mediated T-cell proliferation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. weldonbiotech.com [weldonbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Lck Inhibitor Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the specificity of a kinase inhibitor is a critical parameter that dictates its utility as a research tool and its potential as a therapeutic agent. This guide provides a comparative overview of the cross-reactivity of Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors with other tyrosine kinases, with a focus on providing the context for evaluating such inhibitors, even when specific data for a particular compound like Lck Inhibitor III is not publicly available.
Understanding Lck and Its Role in Signaling
Lck is a non-receptor tyrosine kinase of the Src family that plays a pivotal role in T-cell activation.[1] Upon engagement of the T-cell receptor (TCR), Lck phosphorylates key signaling molecules, initiating a cascade that leads to T-cell proliferation, differentiation, and cytokine release.[1] Its central role in the immune response has made it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers.
Below is a diagram illustrating the simplified Lck-mediated T-cell receptor signaling pathway.
The Challenge of Kinase Inhibitor Selectivity
A significant challenge in the development of kinase inhibitors is achieving selectivity. The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the kinome. This structural similarity can lead to off-target inhibition, where an inhibitor designed for one kinase also inhibits other, unintended kinases. Such cross-reactivity can lead to unexpected biological effects and potential toxicity. Therefore, comprehensive profiling of an inhibitor's selectivity is crucial.
Comparing Lck Inhibitor Selectivity Profiles
| Kinase | Lck Inhibitor A (Hypothetical) | Dasatinib | Saracatinib (AZD0530) |
| Lck | 10 nM | 1.1 nM | 2.7 nM |
| Src | 50 nM | 0.8 nM | 2.7 nM |
| Fyn | 80 nM | 1.5 nM | 3.0 nM |
| Lyn | 120 nM | 1.1 nM | 4.0 nM |
| Yes | 150 nM | 1.2 nM | 3.0 nM |
| Abl | >1000 nM | 0.6 nM | 25 nM |
| EGFR | >10,000 nM | 100 nM | >10,000 nM |
| KDR (VEGFR2) | >10,000 nM | 8 nM | 13 nM |
Note: The data for "Lck Inhibitor A" is hypothetical to represent a moderately selective inhibitor for comparative purposes. Data for Dasatinib and Saracatinib are compiled from various public sources and are approximate.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
The "gold standard" for determining the selectivity of kinase inhibitors is the in vitro kinase inhibition assay. A common and robust method is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Radiometric Kinase Inhibition Assay Protocol
This protocol provides a general framework for a radiometric kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., Lck)
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (a mixture of non-radiolabeled and [γ-³³P]ATP)
-
Test inhibitor (e.g., Lck Inhibitor III) at various concentrations
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Dilution: Perform a serial dilution of the test inhibitor in the kinase reaction buffer or DMSO.
-
Initiate the Reaction: In a 96-well plate, add the kinase reaction mix to each well. Then, add the diluted inhibitor to the respective wells. A control well should contain the vehicle (e.g., DMSO) instead of the inhibitor.
-
Start the Phosphorylation: Initiate the kinase reaction by adding the ATP solution (containing [γ-³³P]ATP) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA) or by spotting the reaction mixture directly onto the phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.
Below is a workflow diagram for a typical radiometric kinase inhibition assay.
Conclusion
The evaluation of an Lck inhibitor's cross-reactivity is paramount for its reliable use in research and its potential progression as a drug candidate. While specific selectivity data for every emerging inhibitor may not be immediately available, researchers can leverage established methodologies, such as radiometric kinase assays, to independently assess their compounds of interest. By comparing the selectivity profiles of novel inhibitors to those of well-characterized compounds, the scientific community can make more informed decisions about the selection and application of these powerful research tools. The ongoing development of more selective Lck inhibitors holds promise for more precise therapeutic interventions in a range of diseases.
References
Validating Lck Inhibition In Vivo: A Comparative Guide to Preclinical Models
This guide provides a comparative overview of in vivo methods and key findings for validating the functional consequences of Lck (Lymphocyte-specific protein tyrosine kinase) inhibition, a critical step in the development of novel immunomodulatory therapies. The data presented here is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of Lck inhibitors. We will compare the in vivo performance of two notable Lck inhibitors, A-770041 and Dasatinib, based on published experimental data.
Lck Signaling Pathway
Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. Inhibition of Lck is a promising strategy for controlling T-cell-mediated immune responses in autoimmune diseases and organ transplant rejection.
Caption: Lck Signaling Pathway in T-Cell Activation.
Comparative In Vivo Efficacy of Lck Inhibitors
The following table summarizes the in vivo performance of A-770041, a selective Lck inhibitor, and Dasatinib, a multi-kinase inhibitor with potent activity against Lck.
| Parameter | A-770041 | Dasatinib |
| Primary Target(s) | Lck[1][2][3] | Abl, Src family kinases (including Lck)[1] |
| Animal Model | Rat heart allograft rejection model; Bleomycin-induced lung fibrosis in mice[1][4][5] | Allogeneic T-cell proliferation in mice[1] |
| Dosing Regimen | ≥10 mg/kg/day, oral gavage[1] | 1-10 mg/kg/day, oral gavage[1] |
| Key In Vivo Findings | - Prevents heart allograft rejection at ≥10 mg/kg/day[1].- Inhibits concanavalin A-induced IL-2 production with an in vivo EC50 of 78 nM[1][3].- Attenuates lung fibrosis in a bleomycin-induced mouse model[4][5]. | - Inhibits in vivo proliferation of adoptively transferred allogeneic T-cells[1].- Demonstrates enhanced inhibition of T-cell proliferation when combined with cyclosporine A or rapamycin[1]. |
| Reported Selectivity | 300-fold selective for Lck over Fyn[1][3] | Potent inhibitor of Abl and Src family kinases[1] |
Experimental Workflow for In Vivo Validation
A generalized workflow for the in vivo validation of a novel Lck inhibitor is depicted below. This process typically involves pharmacokinetic (PK) and pharmacodynamic (PD) assessments followed by efficacy studies in relevant disease models.
Caption: In Vivo Validation Workflow for Lck Inhibitors.
Detailed Experimental Protocols
Rat Heart Allograft Rejection Model (adapted from studies on A-770041)
-
Animals: Male Lewis and Brown Norway rats are used as recipients and donors, respectively.
-
Surgical Procedure: A heterotopic heart transplantation is performed, where the donor heart is placed in the recipient's abdomen. The donor aorta and pulmonary artery are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Treatment: The recipient animals are treated with the Lck inhibitor (e.g., A-770041 at 10-20 mg/kg/day) or vehicle control via oral gavage, starting on the day of transplantation. A positive control group, such as those receiving Cyclosporin A, may also be included.
-
Monitoring and Endpoint: Graft survival is monitored daily by palpation of the cardiac graft. Rejection is defined as the cessation of a palpable heartbeat. At the end of the study, grafts are harvested for histological analysis to assess immune cell infiltration and tissue damage.
In Vivo T-Cell Proliferation Assay (adapted from studies on Dasatinib)
-
Cell Preparation: Spleen and lymph node cells are harvested from C57BL/6 mice and labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Adoptive Transfer: The CFSE-labeled cells are adoptively transferred into lethally irradiated C3H/HeJ recipient mice via tail vein injection. Syngeneic controls (C57BL/6 donors into C57BL/6 recipients) are used to assess homeostatic proliferation.
-
Treatment: Recipient mice are treated daily with the Lck inhibitor (e.g., Dasatinib at 1-10 mg/kg) or vehicle by oral gavage.
-
Endpoint Analysis: After a set period (e.g., 3 days), lymphocytes are harvested from the spletons of recipient mice. The proliferation of donor CD4+ T-cells is analyzed by flow cytometry, measuring the dilution of the CFSE signal.[1]
Bleomycin-Induced Lung Fibrosis Model (adapted from studies on A-770041)
-
Induction of Fibrosis: Mice receive a single transbronchial instillation of bleomycin to induce lung injury and subsequent fibrosis.
-
Treatment: The Lck inhibitor (e.g., A-770041) is administered daily by oral gavage. Treatment can be initiated at different phases (early, late, or full treatment) to assess the therapeutic window.[4][5]
-
Endpoint Assessment: At the end of the study (e.g., day 21), mice are euthanized, and the lungs are harvested. Fibrotic changes are assessed using the Ashcroft scoring system for histology and by measuring the hydroxyproline content, a marker of collagen deposition.[4][5] Bronchoalveolar lavage fluid (BALF) can also be collected to analyze inflammatory cell infiltration and cytokine levels.[4][5]
Conclusion
The in vivo validation of Lck inhibitors is essential for their progression as clinical candidates. The choice of animal model is critical and should be aligned with the intended therapeutic indication, such as autoimmune disease or transplant rejection. The data for A-770041 and Dasatinib demonstrate that both selective and multi-kinase inhibitors with potent Lck activity can effectively modulate T-cell responses in vivo. Researchers should consider the selectivity profile of their compound and tailor the in vivo studies to thoroughly characterize both on-target efficacy and potential off-target effects. The protocols provided herein offer a foundation for designing and executing robust in vivo studies to validate the functional consequences of Lck inhibition.
References
- 1. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LCK | Abcam [abcam.com]
A Comparative Guide to the Potency of Lck Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of several prominent inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target in the development of therapies for autoimmune diseases and certain cancers. This document summarizes quantitative data, details experimental methodologies for IC50 determination, and visualizes the relevant biological pathways and experimental workflows.
Potency Comparison of Lck Inhibitors
The inhibitory potency of several small molecule inhibitors against Lck has been evaluated using various in vitro kinase assays. The IC50 values, representing the concentration of an inhibitor required to reduce Lck enzymatic activity by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Inhibitor | Lck IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| A-770041 | 147[1] | Fyn (44,100), Src (9,100), Fgr (14,100)[1] |
| Saracatinib (AZD0530) | 2.7 - 11[2][3] | c-Src (2.7), c-YES (4), Lyn (5), Fyn (4-10), Fgr (4-10), Blk (4-10)[2][3][4] |
| Dasatinib (BMS-354825) | 0.4 - 1.0[5] | Abl (<1), Src (0.8), c-Kit (79), YES (0.5)[5][6] |
| Bosutinib (SKI-606) | 1.2[7] | Abl (1), Src (1.2) |
| Masitinib (AB1010) | 510 (for LynB, a related Src family kinase)[8] | c-Kit (200), PDGFRα (540), PDGFRβ (800)[8] |
Lck Signaling Pathway
Lck plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade upon antigen recognition. The following diagram illustrates the key components and interactions within this pathway.
Caption: Simplified Lck-mediated T-cell receptor signaling pathway.
Experimental Protocols
The determination of IC50 values for Lck inhibitors generally involves in vitro kinase assays that measure the enzymatic activity of purified Lck in the presence of varying concentrations of the inhibitor. Common methods include ELISA-based assays, radiometric assays, and luminescence-based assays.
General Experimental Workflow for IC50 Determination
The following diagram outlines a generalized workflow for determining the IC50 value of an Lck inhibitor.
Caption: Generalized workflow for in vitro IC50 determination.
Specific Methodologies
A-770041: The IC50 value for A-770041 was determined using a kinase assay with purified Lck enzyme. The assay was performed in the presence of 1 mM ATP, which is a key condition to note as ATP concentration can influence IC50 values. The selectivity was assessed by comparing its inhibitory activity against other Src family kinases like Fyn.[1]
Saracatinib (AZD0530): The IC50 for Saracatinib was determined using a filter capture assay with ³²P-labeled ATP.[4]
-
Enzyme and Substrate: Recombinant Lck enzyme and a peptide substrate were used.
-
Reaction: The inhibitor, enzyme, and substrate were pre-incubated for 5 minutes. The kinase reaction was initiated by the addition of a solution containing MgCl₂ and ATP. The final ATP concentration was approximately at its Michaelis constant (Km).
-
Incubation: The reaction was carried out for 30 minutes at room temperature.
-
Termination and Detection: The reaction was stopped by the addition of orthophosphoric acid. The reaction mixture was then harvested onto a P81 Unifilter plate, and the amount of incorporated ³²P was measured to determine kinase activity.[4]
Dasatinib (BMS-354825): The IC50 value for Dasatinib was determined using a cell-free enzymatic assay.
-
Method: Proliferation of Ba/F3 cells expressing Bcr-Abl was measured using a methanethiosulfonate (MTS)-based viability assay after 72 hours of incubation with escalating concentrations of Dasatinib.[6] While this is a cell-based assay, it reflects the inhibitory potential of Dasatinib on a kinase it targets. For direct Lck inhibition, a similar in vitro kinase assay as described for Saracatinib is typically employed.
Bosutinib (SKI-606): The IC50 of Bosutinib against Src family kinases, including Lck, was determined in a cell-free enzymatic assay.
-
Method: A fluorescence-based binding assay was used to measure the binding constant of bosutinib to the kinase domain. The assay leverages the increase in inhibitor fluorescence upon binding to the kinase.[7] The kinase (5 nM) was mixed with varying concentrations of bosutinib, and the fluorescence emission was monitored.[7]
Masitinib (AB1010): The IC50 of Masitinib was determined against recombinant human c-Kit using an in vitro assay. While the specific protocol for Lck is not detailed in the provided search results, a similar methodology would be applied.
-
Method: The kinase activity was assessed using a recombinant human wild-type KIT protein and poly(Glu,Tyr 4:1) as a substrate. The IC50 was determined by measuring the inhibition of the kinase in the presence of varying concentrations of masitinib.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
assessing the specificity of Lck Inhibitor III using kinase panels
Assessing the Specificity of Lck Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The lymphocyte-specific protein tyrosine kinase (Lck) is a critical mediator of T-cell receptor (TCR) signaling and a key target in the development of therapies for autoimmune diseases and certain cancers.[1][2][3] The development of potent and selective Lck inhibitors is of significant interest; however, achieving selectivity remains a challenge due to the high degree of homology within the Src family of kinases, to which Lck belongs. Off-target inhibition can lead to undesirable side effects, underscoring the importance of thorough specificity assessment using comprehensive kinase panels.
This guide provides a comparative overview of the specificity of a commercially available Lck inhibitor and other representative Lck inhibitors, supported by available experimental data. It also details the methodologies for key experiments used to determine kinase inhibitor specificity.
Kinase Inhibitor Specificity Profiles
The following table summarizes the inhibitory activity (IC50 values) of selected Lck inhibitors against Lck and other kinases. A lower IC50 value indicates higher potency. It is important to note that a comprehensive, publicly available kinase panel screen for a compound specifically designated as "Lck Inhibitor III" is not available. The data presented here is for a commercially available "Lck Inhibitor" and other known Lck inhibitors.
| Kinase Inhibitor | Lck IC50 (nM) | Lyn IC50 (nM) | Src IC50 (nM) | Syk IC50 (nM) | Other Notable Off-Targets (IC50 in nM) |
| Lck Inhibitor | 7[4] | 21[4] | 42[4] | 200[4] | - |
| WH-4-023 | 2[5] | - | 6[5] | - | SIK1 (10), SIK2 (22), SIK3 (60)[5] |
| Src Inhibitor 1 | 88[5] | - | 44[5] | - | Csk, Yes[5] |
| A-770041 | 147[3] | - | >10,000 | - | - |
| PP1 | 5[3] | - | 6 | - | Fyn, Hck, etc. (non-selective within Src family)[3] |
| PP2 | 4[3] | - | 5 | - | Fyn, Hck, etc. (non-selective within Src family)[3] |
Signaling Pathways and Experimental Workflows
To understand the context of Lck inhibition and the methods used for its assessment, the following diagrams illustrate the Lck signaling pathway and a general workflow for a kinase panel assay.
Caption: Lck Signaling Pathway in T-cells.
Caption: Experimental Workflow for a Radiometric Kinase Panel Assay.
Experimental Protocols
The following are detailed methodologies for commonly used in vitro kinase assays to assess inhibitor specificity. The radiometric assay is often considered the "gold standard" for its direct measurement of enzymatic activity.
Radiometric Kinase Assay (Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate (protein or peptide) by the kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Test inhibitor (e.g., Lck Inhibitor III)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Stop solution (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase in a microcentrifuge tube or microplate well.
-
Add the test inhibitor at various concentrations to the reaction mixture. A no-inhibitor control (DMSO vehicle) should be included.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper multiple times with the stop solution to remove any unbound [γ-³²P]ATP.
-
Air dry the paper and place it in a vial with scintillation fluid.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence-Based Kinase Assay (e.g., TR-FRET)
This method relies on the detection of the phosphorylated product using an antibody-based system that generates a fluorescence signal.
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
Test inhibitor
-
Kinase reaction buffer
-
ATP solution
-
Stop solution containing EDTA
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (or other appropriate FRET pair)
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
In a microplate, add the kinase, biotinylated substrate peptide, and test inhibitor at various concentrations to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction by adding the stop solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665) to the wells.
-
Incubate the plate in the dark to allow for the formation of the detection complex.
-
Measure the TR-FRET signal using a compatible microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition and determine the IC50 value as described for the radiometric assay.
Conclusion
The assessment of inhibitor specificity across a broad panel of kinases is a crucial step in the development of targeted therapies. While the presented data for the "Lck Inhibitor" shows good potency for Lck, it also demonstrates some activity against other Src family kinases like Lyn and Src.[4] More selective inhibitors, such as A-770041, have been developed, though often with a trade-off in potency.[3] The choice of an appropriate Lck inhibitor for research or therapeutic development should be guided by a thorough evaluation of its kinase selectivity profile to minimize off-target effects and ensure the desired biological outcome. The experimental protocols provided herein offer a foundation for conducting such critical assessments.
References
- 1. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Lck-IN-3: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and step-by-step procedures for the safe disposal of Lck-IN-3, a notable Lck inhibitor. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and regulatory compliance.
Key Safety and Handling Information
Below is a summary of the available safety information:
| Property | Information | Reference |
| Hazard Classification | Not classified as hazardous. No special measures required for handling. | [1] |
| First Aid: Inhalation | Supply fresh air; consult a doctor in case of complaints. | [1] |
| First Aid: Skin Contact | Generally does not irritate the skin. | [1] |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | [1] |
| First Aid: Ingestion | If symptoms persist, consult a doctor. | [1] |
| Fire Fighting | Use fire-fighting measures that suit the environment. | [1] |
| Accidental Release | Pick up mechanically. Do not allow to enter sewers or surface/ground water. | [1] |
| Personal Protection | The usual precautionary measures for handling chemicals should be followed. | [1] |
Step-by-Step Disposal Protocol
Given the limited specific disposal information in the available SDS, the following protocol is based on general best practices for the disposal of non-hazardous chemical waste.
1. Waste Identification and Segregation:
-
Characterize the this compound waste. Is it in a solid form, or is it dissolved in a solvent?
-
If dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste, following the disposal guidelines for that specific solvent.
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
2. Containerization:
-
Use a dedicated, properly labeled, and sealed waste container for this compound waste.
-
The container must be made of a material compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) container is generally suitable.
-
The label should clearly indicate "this compound Waste" and include the approximate quantity.
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow any specific storage temperature requirements if outlined by the supplier (e.g., 2-8°C).
4. Disposal:
-
Since the available SDS does not classify the compound as hazardous, disposal may be possible through the regular solid waste stream, provided it is not mixed with any hazardous substances.
-
Crucially, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate disposal route. Institutional and local regulations may have specific requirements.
-
Do not discharge this compound down the drain or into the environment.[1]
5. Documentation:
-
Maintain a log of all this compound waste generated, including quantities and disposal dates.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures and consulting with institutional safety personnel, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Personal protective equipment for handling Lck-IN-3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Lck-IN-3, a potent and selective inhibitor of lymphocyte-specific protein tyrosine kinase (Lck). Adherence to these procedures is critical for personal safety and maintaining the integrity of your research.
While some safety data sheets (SDS) may classify this compound as non-hazardous, it is crucial to treat it as a potentially hazardous substance until more comprehensive toxicological data is available.[1][2] Standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Gloves | Nitrile or latex gloves should be worn at all times. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles are required. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat must be worn and fully buttoned. |
| Respiratory | Mask/Respirator | A dust mask or N95 respirator should be used when handling the solid powder to avoid inhalation. A fume hood should be used when preparing stock solutions. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedure for safely handling this compound from receipt to preparation of a stock solution.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
This compound is typically stored at -20°C for long-term stability.
2. Preparation for Handling:
-
Before opening the container, ensure you are in a designated laboratory area equipped with a chemical fume hood.
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare your workspace by laying down absorbent bench paper.
3. Weighing the Compound:
-
Perform all weighing operations of the solid this compound powder inside a chemical fume hood to minimize inhalation risk.
-
Use a dedicated, clean spatula and weighing paper.
-
Close the primary container tightly immediately after weighing.
4. Preparing a Stock Solution:
-
This compound is soluble in organic solvents such as DMSO and ethanol.[1]
-
Add the desired volume of solvent to the weighed this compound powder in a suitable vial.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
5. Post-Handling and Cleanup:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves, weighing paper, and bench paper, in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
